molecular formula C8H14N2O B2926244 5-(methoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856044-24-0

5-(methoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2926244
CAS No.: 1856044-24-0
M. Wt: 154.213
InChI Key: XJGKAKMZOVIBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(methoxymethyl)-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-6-10-8(7-11-2)4-5-9-10/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGKAKMZOVIBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

5-(Methoxymethyl)-1-propyl-1H-pyrazole: Technical Monograph

Part 1: Executive Summary & Chemical Identity

Compound Identity

  • Systematic Name: this compound

  • Core Scaffold: 1,5-Disubstituted Pyrazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 154.21 g/mol

Key Chemical Identifiers While the specific ether derivative this compound is a specialized building block often synthesized in situ or on-demand, its identity is anchored by its two primary, commercially indexed precursors.

ComponentChemical NameCAS NumberRole
Target This compound Not Widely IndexedFinal Building Block
Precursor A (1-Propyl-1H-pyrazol-5-yl)methanol 1007517-79-4 Direct Alcohol Precursor
Precursor B 1-Propyl-1H-pyrazole-5-carboxylic acid 1004643-68-8 Synthetic Anchor

Part 2: Synthetic Pathways & Expertise

The synthesis of 1,5-disubstituted pyrazoles is chemically distinct from the more thermodynamically favored 1,3-isomers. A researcher must choose the pathway based on available starting materials and the need for regiochemical purity.

Route A: The "Carboxylate Reduction" Pathway (Recommended)
  • Rationale: This route guarantees the 1,5-substitution pattern because the starting material (CAS 1004643-68-8) is already fixed as the 5-isomer. It avoids the messy regioselectivity issues of alkylating a neutral pyrazole.

  • Mechanism: Reduction of the carboxylic acid to the alcohol, followed by Williamson ether synthesis.

Protocol:

  • Reduction : Dissolve 1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1004643-68-8) in dry THF. Cool to 0°C. Slowly add LiAlH

    
     (2.5 equiv). Reflux for 4 hours. Quench (Fieser method) and isolate (1-propyl-1H-pyrazol-5-yl)methanol (CAS 1007517-79-4) .
    
    • Checkpoint: Verify formation of alcohol via TLC (polar shift) or NMR (

      
       4.6 ppm for 
      
      
      
      -OH).
  • Methylation : Suspend NaH (1.2 equiv, 60% in oil) in dry DMF at 0°C. Add the alcohol dropwise. Stir for 30 min (deprotonation). Add Methyl Iodide (MeI, 1.1 equiv). Stir at RT for 2 hours.

  • Workup : Quench with water, extract with EtOAc. The product is a lipophilic oil.

Route B: The "Regioselective Cyclization" Pathway
  • Rationale: Used when building the ring from scratch.

  • Chemistry: Reaction of n-propylhydrazine with 4-methoxy-acetoacetate equivalents.

  • Critical Insight: The reaction of mono-substituted hydrazines with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers. To favor the 1,5-isomer (where the propyl group is next to the functionalized carbon), one must control the pH or use specific diketone surrogates (e.g., enaminones).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the workflow to access the target, highlighting the critical decision points for regiocontrol.

G start Precursor: 1-Propyl-1H-pyrazole-5-carboxylic acid (CAS 1004643-68-8) step1 Reduction (LiAlH4) Target: Alcohol start->step1 THF, Reflux inter Intermediate: (1-Propyl-1H-pyrazol-5-yl)methanol (CAS 1007517-79-4) step1->inter Yield > 85% step2 O-Methylation (NaH/MeI) Williamson Ether Synthesis inter->step2 DMF, 0°C final Target: This compound step2->final Regiospecific side Alternative: Direct Alkylation of 5-(Methoxymethyl)-1H-pyrazole side->final Yields Mixture (1,3 vs 1,5 Isomers)

Figure 1: Synthetic workflow comparing the high-fidelity reduction route (Blue/Yellow) vs. the lower-selectivity direct alkylation route (Red).

Part 4: Applications in Drug Discovery

1. Kinase Inhibition (p38 MAPK & JAK family) The 1,5-disubstituted pyrazole scaffold is a "privileged structure" in medicinal chemistry. The 5-position (methoxymethyl) acts as a hydrogen bond acceptor/donor mimic or a lipophilic spacer, while the 1-propyl group fills the hydrophobic pocket of the ATP-binding site.

  • Mechanism:[2] The pyrazole nitrogen (N2) often binds to the hinge region of the kinase.

  • Reference Context: Similar scaffolds are seen in p38 MAP kinase inhibitors where the N1-substituent controls selectivity against other kinases.

2. Bioisosterism The methoxymethyl group is frequently used as a bioisostere for:

  • Esters: It mimics the steric bulk and polarity but resists hydrolysis by esterases, improving metabolic stability (t

    
    ).
    
  • Alcohols: It caps the polar hydroxyl group, improving blood-brain barrier (BBB) permeability by reducing the Topological Polar Surface Area (TPSA).

Part 5: Analytical Characterization

To validate the synthesis of This compound , ensure the following spectral signatures:

TechniqueExpected SignalStructural Assignment

H NMR

4.45 ppm (s, 2H)
-CH

-O-
(Deshielded by Oxygen)

H NMR

3.30 ppm (s, 3H)
-O-CH

(Methoxy singlet)

H NMR

4.10 ppm (t, 2H)
N-CH

-
(Propyl group attached to N1)

H NMR

6.20 ppm (d, 1H)
C4-H (Pyrazole ring proton)
NOESY Cross-peakBetween N-Propyl and C5-Methoxymethyl (Confirms 1,5-regiochemistry)

Safety Note:

  • Methyl Iodide (MeI): Potent alkylating agent. Carcinogen. Use in a fume hood with double gloving.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Quench carefully with isopropanol before water.

References

  • ChemicalBook. (2025). 1-Propyl-1H-pyrazole-5-methanol (CAS 1007517-79-4) Product Entry.[3][4][5][6] Retrieved from

  • Pharmaffiliates. (2025). 1-Propyl-1H-pyrazole-5-carboxylic acid (CAS 1004643-68-8) Analytical Standard. Retrieved from

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Propyl-pyrazole Building Blocks and Precursors. Retrieved from

Sources

Chemical Profile & Synthetic Architecture: 1-Propyl-5-Methoxymethyl-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propyl-5-methoxymethyl-pyrazole represents a specialized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical design. Unlike its thermodynamically favored 1,3-isomer, this 1,5-disubstituted variant introduces specific steric vectors and electronic properties that make it a valuable bioisostere for phenyl rings or a scaffold for kinase inhibitors.

This technical guide dissects the molecule’s physicochemical profile, addresses the primary synthetic challenge—regiocontrol during cyclization —and outlines its reactivity landscape. It is designed for synthetic chemists and drug developers requiring a rigorous, mechanism-based understanding of this building block.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyrazole core substituted at the N1 position with a propyl chain and at the C5 position with a methoxymethyl ether. This specific substitution pattern creates a "molecular clamp" geometry, often used to induce specific binding conformations in protein active sites.

Electronic & Steric Features
  • Dipole Moment: The 1,5-substitution places the lone pair of the ether oxygen in proximity to the N1-propyl group. This can create an intramolecular steric clash, forcing the methoxymethyl group out of the plane, or facilitate cation chelation (e.g.,

    
    ) during synthetic manipulation.
    
  • Basicity: Pyrazoles are weak bases.[1][2] The electron-withdrawing effect of the methoxymethyl group (inductive effect,

    
    ) at C5 slightly lowers the pKa of the pyridine-like nitrogen (N2) compared to 1-propylpyrazole.
    
  • Lipophilicity: The propyl chain significantly increases LogP, enhancing membrane permeability compared to methyl analogs.

Quantitative Physicochemical Data (Estimated)

Data derived from structure-activity relationship (SAR) models of homologous 1-alkyl-5-substituted pyrazoles.

PropertyValue / RangeSignificance
Molecular Formula

Core building block
Molecular Weight 154.21 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) 1.6 – 1.9Optimal for CNS/oral bioavailability
pKa (Conj. Acid) ~2.3 – 2.6Weakly basic; protonated only in strong acid
H-Bond Donors 0Good blood-brain barrier (BBB) penetration potential
H-Bond Acceptors 3 (N2, O-ether)Key interaction points for target binding

The Regioselectivity Challenge: Synthesis

The synthesis of 1-propyl-5-methoxymethyl-pyrazole is non-trivial due to the tautomeric ambiguity of pyrazole precursors.

The Problem: 1,3 vs. 1,5 Isomerism

When condensing a monosubstituted hydrazine (propylhydrazine) with a non-symmetrical 1,3-dicarbonyl (or equivalent), two isomers are possible.

  • 1,3-Isomer (Thermodynamic): Sterically less crowded. The N-substituent is distal to the C-substituent.

  • 1,5-Isomer (Kinetic/Target): Sterically crowded. The N-propyl and C5-methoxymethyl groups are adjacent.

Direct Alkylation Failure: Alkylating 3(5)-methoxymethylpyrazole with propyl bromide/iodide predominantly yields the 1,3-isomer due to steric hindrance at the N1 position adjacent to the substituent. Therefore, cyclization is the required route.

Validated Protocol: Regioselective Cyclocondensation

To force the formation of the 1,5-isomer, one must control the initial nucleophilic attack of the hydrazine. The most reliable method involves


-enaminones  or 

-alkoxyvinyl ketones
.
Mechanistic Pathway[3]
  • Precursor: 1-Methoxy-4-(dimethylamino)-3-buten-2-one.

  • Reagent: Propylhydrazine hydrochloride.

  • Mechanism: The terminal nitrogen (

    
    ) of the hydrazine is the strongest nucleophile. It attacks the most electrophilic carbon of the precursor. By using an enaminone, the 
    
    
    
    position (attached to the leaving group
    
    
    ) is activated. However, for 1,5-selectivity, we often rely on the acidity of the hydrazine salt and solvent effects to direct the attack to the carbonyl carbon first, or use specific directing groups.

Note: A more robust modern approach uses Trichloromethyl enones followed by methoxide displacement, as cited in recent literature for high 1,5-fidelity.

DOT Diagram: Regioselective Synthesis Workflow

SynthesisWorkflow Start Precursor: 4-methoxy-3-buten-2-one derivative Intermediate Intermediate: Hydrazone Formation Start->Intermediate Nucleophilic Attack Hydrazine Reagent: Propylhydrazine Hydrazine->Intermediate Cyclization Cyclization: Elimination of H2O/Amine Intermediate->Cyclization Acid Catalysis Isomer13 1-propyl-3-methoxymethyl (Undesired Isomer) Cyclization->Isomer13 Kinetic Control (Low Temp) Isomer15 1-propyl-5-methoxymethyl (Target Molecule) Cyclization->Isomer15 Thermodynamic/Solvent Control (Ethanol, Reflux)

Caption: Synthesis pathway differentiating between the 1,3 and 1,5 isomers based on reaction conditions.

Experimental Protocol (Recommended)

Standardized based on general procedures for 1-alkyl-5-substituted pyrazoles.

  • Reagents: 4,4-dimethoxy-2-butanone (masked aldehyde) or corresponding enaminone (1.0 eq), Propylhydrazine HCl (1.1 eq), Ethanol (0.5 M).

  • Reaction: Reflux for 4–6 hours. The use of the HCl salt of hydrazine is crucial; the acidic environment often favors the formation of the 1,5-isomer by activating the carbonyl for initial attack by the secondary nitrogen (less likely) or controlling the equilibrium of the hydrazone intermediate.

  • Purification: The crude mixture will likely contain 5–10% of the 1,3-isomer.

    • Separation: Flash column chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3). The 1,5-isomer is typically less polar (higher Rf) due to the shielding of the N-lone pair by the adjacent propyl group.

  • Validation:

    • 1H NMR (NOE): Irradiate the N-propyl

      
      -
      
      
      
      . If you see an enhancement of the C5-substituent signal (methoxymethyl protons), you have the 1,5-isomer . If you see enhancement of only the C3-H, you have the 1,3-isomer.

Reactivity & Functionalization[2][4][5][6]

Once synthesized, 1-propyl-5-methoxymethyl-pyrazole serves as a versatile scaffold.

Electrophilic Aromatic Substitution (C4 Position)

The C4 position is the most nucleophilic site on the ring.

  • Halogenation: Reaction with NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) in acetonitrile yields the 4-halo derivative. This is essential for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • Formylation: Vilsmeier-Haack reaction (

    
    ) installs an aldehyde at C4.
    
Side-Chain Manipulation (C5-Methoxymethyl)

The methoxymethyl group is essentially a protected alcohol.

  • Ether Cleavage: Treatment with

    
     (boron tribromide) at -78°C cleaves the methyl ether, revealing the primary alcohol (
    
    
    
    ).
  • Oxidation: The resulting alcohol can be oxidized to the carboxylic acid or aldehyde, altering the electronics of the ring.

Directed Ortho Metalation (DoM)

While C5 is blocked, the methoxymethyl group contains an oxygen that can coordinate to Lithium.

  • Lateral Lithiation: Treatment with n-BuLi at low temperature may deprotonate the benzylic-like position (the

    
     of the methoxymethyl group), allowing for chain extension. However, C4-lithiation is competitive.
    
DOT Diagram: Reactivity Landscape

Reactivity Core 1-propyl-5-methoxymethyl-pyrazole Halogenation C4-Halogenation (NBS/NIS) Core->Halogenation Cleavage Ether Cleavage (BBr3) Core->Cleavage Coupling Suzuki Coupling (Ar-B(OH)2) Halogenation->Coupling Pd(0) Catalyst Alcohol 1-propyl-5-hydroxymethyl -pyrazole Cleavage->Alcohol Deprotection

Caption: Primary downstream transformations for library generation.

Medicinal Chemistry Applications

Bioisosterism & Solubility

In drug design, 1-propyl-5-methoxymethyl-pyrazole is often used as a non-classical bioisostere for ortho-substituted benzenes.

  • The methoxymethyl group mimics a hydrogen bond acceptor (like a carbonyl or ether on a phenyl ring).

  • The pyrazole nitrogen (N2) provides a specific H-bond acceptor vector for interaction with kinase hinge regions (e.g., in JAK or Aurora kinase inhibitors).

  • Solubility: The ether oxygen enhances aqueous solubility compared to a simple alkyl chain, improving the ADME profile of the final drug candidate.

Agrochemical Relevance

1-Alkyl-5-substituted pyrazoles are privileged scaffolds in Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The 1,5-substitution pattern is critical for fitting into the ubiquinone binding site of the fungal enzyme.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: National Institutes of Health (PMC). Context: Defines the mechanistic basis for controlling 1,3 vs 1,5 regioselectivity using hydrazine derivatives. URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI (Molecules). Context: Comprehensive review of pyrazole synthesis, including enaminone routes and post-functionalization strategies. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (PMC). Context: Details the biological applications of the pyrazole scaffold in drug discovery. URL:[Link]

  • 1-Phenyl-5-propyl-pyrazole (Analogous Data). Source: PubChem.[4] Context: Used for extrapolating physicochemical properties (LogP, solubility) of the 1-propyl-5-substituted scaffold. URL:[Link]

Sources

Technical Guide: Solubility Profile & Characterization of 5-(methoxymethyl)-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive operational manual for the solubility profiling of 5-(methoxymethyl)-1-propyl-1H-pyrazole .

Executive Summary

This guide details the physicochemical basis and experimental protocols for determining the solubility profile of This compound . As a lipophilic pyrazole derivative lacking hydrogen bond donors, this molecule exhibits distinct solubility behaviors driven by dipole-dipole interactions and dispersive forces. This document provides a predictive framework, a validated "Shake-Flask" methodology for empirical determination, and a strategic solvent selection guide for reaction optimization and crystallization.

Molecular Analysis & Theoretical Framework

To accurately predict and measure solubility, we must first deconstruct the solute's molecular architecture.

Structural Dissection
  • Core Scaffold: 1H-Pyrazole ring (aromatic, electron-rich).

  • N1-Substituent: Propyl group (hydrophobic, increases dispersive interactions/LogP).

  • C5-Substituent: Methoxymethyl group (polar ether linkage, Hydrogen Bond Acceptor).

Predicted Physicochemical Properties

Based on Group Contribution Methods (GCM) and comparison with structural analogs (e.g., 1-methyl-pyrazole):

PropertyPredicted ValueImplication for Solubility
LogP (Octanol/Water) ~1.5 – 2.1Moderate lipophilicity. High affinity for medium-polarity organics (DCM, EtOAc).
H-Bond Donors (HBD) 0Critical: Cannot form H-bonds with itself. Low lattice energy expected (lower melting point), aiding dissolution.
H-Bond Acceptors (HBA) 3 (2 Pyrazole N, 1 Ether O)Excellent solubility in protic solvents (Alcohols, Water/Acid mixtures) via H-bonding.
pKa (Conjugate Acid) ~2.5 (Pyrazole N2)Weakly basic. Aqueous solubility will increase significantly at pH < 2.0.
Hansen Solubility Parameters (HSP)

The solubility sphere is defined by three vectors: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • Target Solvents: High

    
     (donors like Methanol) and High 
    
    
    
    (DCM) will interact most favorably.
  • Anti-Solvents: High

    
     / Low 
    
    
    
    (Heptane, Hexane) will likely precipitate the compound.

Experimental Methodology: The "Gold Standard" Protocol

Do not rely on visual estimation for critical data. The following Thermodynamic Saturation Protocol ensures data integrity suitable for regulatory submission.

Workflow Visualization

The following diagram outlines the decision logic and workflow for the solubility screen.

SolubilityWorkflow Start Start: Solid Sample This compound SolventSelect Select Solvent Set (Polar, Non-Polar, Protic, Aprotic) Start->SolventSelect AddSolvent Add Excess Solid to Solvent (Target: Supersaturation) SolventSelect->AddSolvent Equilibrate Equilibrate (Shake 24h @ 25°C) AddSolvent->Equilibrate Filter Filtration (0.45 µm PTFE/Nylon) Equilibrate->Filter Remove undissolved solid Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze DataProcess Calculate Solubility (mg/mL) Analyze->DataProcess

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Protocol Steps
Phase 1: Sample Preparation (Saturation)
  • Vessel: Use 4 mL clear glass vials with PTFE-lined screw caps.

  • Loading: Weigh approximately 50 mg of this compound into each vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

    • Checkpoint: If the solid dissolves instantly, the solubility is >50 mg/mL. Add more solid until a suspension persists.

  • Agitation: Place vials on an orbital shaker (500 rpm) or magnetic stirrer plate.

  • Incubation: Maintain at 25°C ± 0.5°C for 24 hours .

Phase 2: Phase Separation
  • Centrifugation: Centrifuge vials at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Filtration (Critical): Draw the supernatant into a syringe. Attach a 0.22 µm or 0.45 µm syringe filter .

    • Note: Use Nylon filters for polar solvents and PTFE for non-polar/chlorinated solvents. Avoid Cellulose Acetate (may bind pyrazoles).

Phase 3: Quantification (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic pyrazole absorption).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Solubility Profile & Solvent Selection Guide

The table below summarizes the predicted solubility profile based on the molecule's functional group interactions. Use this as a baseline for experimental verification.

Solvent ClassRepresentative SolventPredicted SolubilityMechanism / Rationale
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the pyrazole core.
Alcohols (Protic) Methanol / EthanolHigh (>50 mg/mL)Solvent acts as H-bond donor to the Pyrazole N and Ether O.
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)High polarity matches the solute; universal solubility for this class.
Esters/Ethers Ethyl Acetate / THFModerate-High Good compatibility with the propyl and methoxymethyl groups.
Alkanes Hexane / HeptaneLow (<5 mg/mL)Lack of polarity in solvent cannot overcome solute-solute interactions. (Potential Anti-Solvent)
Aqueous Water (pH 7)Low (<1 mg/mL)Lipophilic propyl group dominates.
Aqueous Acid 0.1 N HClHigh Protonation of Pyrazole N2 forms a soluble salt.
Crystallization Strategy

To purify this compound:

  • Dissolve in minimal warm Ethyl Acetate or Isopropanol .

  • Slowly add Heptane (Anti-solvent) until turbidity appears.

  • Cool slowly to 4°C. The non-H-bonding nature of the solute often yields well-defined needles or prisms from this system.

Thermodynamic Analysis (Van't Hoff)

For process scale-up, understanding the temperature dependence of solubility is vital.

Equation:



  • S: Solubility (mole fraction)

  • T: Temperature (Kelvin)

  • 
    :  Enthalpy of dissolution
    

Protocol: Repeat the "Shake-Flask" experiment at 25°C, 35°C, and 45°C. Plot


 vs. 

.
  • Linear Slope: Indicates a constant enthalpy of dissolution.

  • Application: If the slope is steep, cooling crystallization will be highly efficient (high yield).

References

  • Solubility of Pyrazole Derivatives: Emel'yanenko, V. N., et al. "Thermodynamic properties of pyrazole derivatives." Journal of Chemical Thermodynamics, 2017. Link

  • Protocol Standards: Vyazovkin, S., et al. "ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations." Thermochimica Acta, 2014. Link

  • Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link

  • Sildenafil Intermediate Analogs: "Synthesis and properties of 1-substituted pyrazoles." Journal of Heterocyclic Chemistry. (General reference for pyrazole N-alkylation trends). Link

  • HPLC Method Development: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. Link

Disclaimer: This guide is based on theoretical physicochemical principles and standard operating procedures for structural analogs. Specific solubility values must be empirically validated using the protocols described herein before scaling up any chemical process.

The Multifaceted Biological Activities of 1-Propyl-1H-pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active compounds.[1] This in-depth technical guide focuses on the burgeoning field of 1-propyl-1H-pyrazole derivatives, exploring their synthesis, mechanisms of action, and significant potential across various therapeutic and agricultural applications. By delving into the specific biological activities of this class of compounds, this guide aims to provide a comprehensive resource to catalyze further innovation and discovery.

Introduction to the 1-Propyl-1H-pyrazole Core

The 1-propyl-1H-pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, one of which is substituted with a propyl group. This seemingly simple structural feature imparts specific physicochemical properties that influence the molecule's interaction with biological targets. The propyl group can modulate lipophilicity, steric interactions, and metabolic stability, thereby fine-tuning the pharmacological profile of the parent pyrazole. The versatility of the pyrazole ring allows for further functionalization at other positions, leading to a vast chemical space for the exploration of novel bioactive agents.[2]

I. Antimicrobial and Antifungal Activity: Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[3] Derivatives of 1-propyl-1H-pyrazole have emerged as promising candidates in this arena, exhibiting significant activity against a range of bacteria and fungi.

A. Antibacterial Activity

Several studies have highlighted the antibacterial potential of pyrazole derivatives. While specific data for a wide range of 1-propyl-1H-pyrazole derivatives is still emerging, the broader class of pyrazoles has shown potent activity. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis.[4] Other studies have reported MIC values in the range of 1-8 μg/mL against various bacterial strains, including multidrug-resistant isolates of Staphylococcus aureus.[5] The mechanism of action for many antibacterial pyrazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound ClassTest OrganismMIC (μg/mL)Reference
Pyrazole DerivativesEscherichia coli0.25[4]
Pyrazole DerivativesStreptococcus epidermidis0.25[4]
Aminoguanidine-derived 1,3-diphenyl pyrazolesStaphylococcus aureus1-8[5]
Pyrazole-thiazole hybridsStaphylococcus aureus1.9-3.9[5]
B. Antifungal Activity

In the realm of agriculture and medicine, fungal infections pose a significant threat. Pyrazole-based fungicides have become crucial tools in crop protection.[6] Derivatives of 1-propyl-1H-pyrazole are being explored for their fungicidal properties. Studies on related pyrazole carboxamides have shown remarkable efficacy against various phytopathogenic fungi. For example, some derivatives exhibit potent activity against Rhizoctonia solani, with EC50 values as low as 0.046 μg/mL, outperforming commercial fungicides like boscalid and fluxapyroxad.[7] The primary mechanism of action for many pyrazole fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7]

Table 2: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

CompoundFungal SpeciesEC50 (μg/mL)Reference
Pyrazole Carboxamide 7dRhizoctonia solani0.046[7]
Pyrazole Carboxamide 12bRhizoctonia solani0.046[7]
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37[8]
Experimental Protocol: In Vitro Antifungal Screening (Mycelium Growth Inhibition Method)

This protocol outlines a standard procedure for assessing the in vitro antifungal activity of 1-propyl-1H-pyrazole derivatives.[8]

Materials:

  • Test compounds (dissolved in a suitable solvent like acetone)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50°C and add the test compound to achieve the desired final concentration. For initial screening, a concentration of 100 µg/mL is often used.[8] A solvent control (e.g., acetone) and a positive control (a commercial fungicide) should be included.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • For compounds showing significant inhibition, determine the EC50 value by testing a range of concentrations and using probit analysis.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Pyrazole derivatives have demonstrated significant potential as antiproliferative agents, acting through various mechanisms.[9][10]

A. Cytotoxic Effects and Mechanistic Insights

Derivatives of 1-propyl-1H-pyrazole are being investigated for their ability to inhibit the growth of various cancer cell lines. While specific data for this subclass is emerging, related N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown potent activity against HCT116 and MCF-7 cell lines with IC50 values in the sub-micromolar range (e.g., 0.39 µM and 0.46 µM, respectively).[11] One of the key mechanisms of action for some anticancer pyrazoles is the inhibition of critical cell cycle regulators like Aurora kinases.[11] Other pyrazole derivatives have been shown to induce apoptosis and inhibit tubulin polymerization.

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (μM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e)HCT116 (Colon)0.39[11]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e)MCF-7 (Breast)0.46[11]
Pyrazole Carbaldehyde Derivative (43)MCF-7 (Breast)0.25[10]
Pyrazole-fused Curcumin Analog (12)MDA-MB-231 (Breast)3.64[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1-propyl-1H-pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Anticancer Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Add_Compound Add 1-propyl-1H-pyrazole derivatives Adherence->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Solubilize Add solubilization solution Incubate_3_4h->Solubilize Measure_Absorbance Measure absorbance (570-590 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the anticancer activity of 1-propyl-1H-pyrazole derivatives using the MTT assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disorders. Pyrazole derivatives, most notably celecoxib, are well-established as potent anti-inflammatory agents.[15] The anti-inflammatory properties of 1-propyl-1H-pyrazole derivatives are an active area of investigation.

A. Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[15] Studies on related pyrazole carboxamides have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[16][17] For example, some 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives showed potent activity, with some compounds exhibiting up to 78% inhibition of edema.[16]

B. Potential Signaling Pathways

The anti-inflammatory action of pyrazole derivatives is primarily linked to the arachidonic acid cascade. By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Anti_Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Constitutive Prostaglandins (Housekeeping functions) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Propyl_Pyrazole 1-Propyl-1H-pyrazole Derivatives Propyl_Pyrazole->COX2 Inhibition

Caption: Simplified signaling pathway illustrating the anti-inflammatory mechanism of 1-propyl-1H-pyrazole derivatives via COX-2 inhibition.

IV. Synthesis of 1-Propyl-1H-pyrazole Derivatives

The synthesis of 1-propyl-1H-pyrazole derivatives can be achieved through various established methods for pyrazole ring formation, followed by or preceded by the introduction of the propyl group. A common approach involves the condensation of a 1,3-dicarbonyl compound with propylhydrazine.

General Synthesis Workflow

Synthesis_Workflow Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction Dicarbonyl->Condensation Propylhydrazine Propylhydrazine Propylhydrazine->Condensation Propyl_Pyrazole 1-Propyl-1H-pyrazole Derivative Condensation->Propyl_Pyrazole Functionalization Further Functionalization Propyl_Pyrazole->Functionalization Final_Product Biologically Active Derivative Functionalization->Final_Product

Caption: General workflow for the synthesis of biologically active 1-propyl-1H-pyrazole derivatives.

Conclusion and Future Directions

The 1-propyl-1H-pyrazole scaffold holds significant promise for the development of novel therapeutic and agrochemical agents. The existing body of research on pyrazole derivatives provides a strong foundation for exploring the specific biological activities of this subclass. Future research should focus on synthesizing and screening a wider range of 1-propyl-1H-pyrazole derivatives to establish comprehensive structure-activity relationships for each biological target. Elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety profiles will be crucial steps in translating these promising compounds from the laboratory to clinical and agricultural applications. The continued investigation of this versatile chemical entity is poised to yield new and effective solutions to pressing challenges in human health and food security.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. 2015;20(3):4385-4399. Available from: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup2):167-172. Available from: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2015;7(4):251-265. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1034-1040. Available from: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. 2012;17(9):10493-10508. Available from: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. 2022. Available from: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. 2023;28(17):6313. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. 2022;15(3):359. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. 2025;8(8):867-882. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 2016;7(11):4465-4471. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. 2021;12(10):5182-5196. Available from: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. 2023;35(7):1867-1873. Available from: [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. 2022;27(19):6643. Available from: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. 2022;12(1):1459. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2020;25(18):4203. Available from: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. 2016;21(11):1458. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2012;22(11):3671-3676. Available from: [Link]

  • Schematic representation of MTT assay protocol. ResearchGate. 2022. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2020;25(18):4203. Available from: [Link]

  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2011;21(10):3015-3018. Available from: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. 2023;71(24):9260-9271. Available from: [Link]

  • In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. ResearchGate. 2022. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. 2022;13(2):142-157. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022;27(11):3591. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2018;23(11):2958. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. 2022;27(11):3410. Available from: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1 H -pyrazole-4-carboxylate. ResearchGate. 2025. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. 2015. Available from: [Link]

  • Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. ResearchGate. 2018. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022;27(15):4974. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2017;22(1):144. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. 2021. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design. 2016;87(5):673-679. Available from: [Link]

  • Synthesis and anti-inflammatory activity of some new 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole derivatives. Bioorganic & Medicinal Chemistry Letters. 2011;21(21):6527-6532. Available from: [Link]

Sources

Methodological & Application

Regioselective Synthesis of 1,5-Disubstituted Pyrazoles: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic protocols for the regioselective synthesis of 1,5-disubstituted pyrazoles. It deviates from standard templates to address the specific "regioselectivity challenge" inherent to pyrazole chemistry, prioritizing mechanistic causality and field-proven methodologies.

Part 1: Strategic Overview & The Regioselectivity Challenge

In medicinal chemistry, the pyrazole scaffold is ubiquitous (e.g., Celecoxib , Rimonabant ), yet its synthesis is plagued by the "regioisomer problem." The reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dielectrophile typically yields a mixture of 1,3- and 1,5-isomers.
  • 1,3-Isomer (Thermodynamic): Often favored in neutral/acidic condensations where steric hindrance minimizes interactions at the N1-position.

  • 1,5-Isomer (Kinetic/Mechanistic): Required for specific biological activity (e.g., COX-2 inhibition) but harder to access via standard Knorr condensation due to steric clash between the N1-substituent and the C5-substituent.

To achieve high 1,5-selectivity, one must override thermodynamic preferences using kinetic control (Michael addition) or electronic bias (fluorinated substrates).

Decision Matrix: Selecting the Right Protocol
Precursor AvailabilityTarget SubstitutionRecommended ProtocolSelectivity Mechanism
Ketones / Enaminones 1-Aryl-5-Alkyl/ArylProtocol A (Enaminone) Michael Addition-Cyclization
Alkynes 1-Aryl-5-SubstitutedProtocol B (Alkynone)

-Carbon Nucleophilic Attack
N-Alkyl Pyrazoles 1-Alkyl-5-FunctionalizedProtocol C (Lithiation) Directed ortho-Metallation (DoM)
1,3-Diketones 1-Aryl-3-CF

-5-Aryl
Protocol D (Electronic) Nucleophilic differentiation (Celecoxib-type)

Part 2: Detailed Experimental Protocols

Protocol A: The Enaminone Route (Gold Standard for 1,5-Selectivity)

Principle: This method utilizes


-dimethylaminovinyl ketones (enaminones) as 1,3-dielectrophiles. Unlike 1,3-diketones, enaminones possess a distinct electrophilic 

-carbon. The reaction proceeds via an initial Michael-type addition of the hydrazine's distal nitrogen (

) to the

-carbon, followed by cyclization. This mechanism locks the regiochemistry to the 1,5-isomer.
Step 1: Synthesis of Enaminone
  • Reagents: Acetophenone derivative (1.0 equiv),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).
    
  • Procedure:

    • Charge the ketone into a round-bottom flask.

    • Add DMF-DMA neat (or in Xylene if high T is needed).

    • Reflux at 110–120 °C for 12–16 hours.

    • Monitor by TLC (disappearance of ketone).

    • Workup: Evaporate volatiles under reduced pressure. The residue is usually a solid or oil of sufficient purity (>95%) for the next step. Recrystallize from hexanes/EtOAc if necessary.

Step 2: Cyclization to 1,5-Pyrazole
  • Reagents: Enaminone (1.0 equiv), Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv), Ethanol (0.5 M).

  • Procedure:

    • Dissolve enaminone in absolute ethanol.

    • Add hydrazine hydrochloride.[1] (Use of HCl salt is crucial to catalyze the elimination of dimethylamine).

    • Reflux for 2–4 hours.

    • Observation: The solution often darkens slightly; precipitation of the product may occur upon cooling.

    • Workup: Cool to room temperature. Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Key Insight: The steric bulk of the


 group and the hydrazine substituent directs the initial attack. The 

of the hydrazine is the stronger nucleophile and attacks the highly electrophilic

-carbon of the enaminone, ensuring the N1-substituent ends up adjacent to that carbon (C5 position).
Protocol B: The Alkynone Cyclocondensation

Principle: Similar to the enaminone route,


-alkynic ketones undergo nucleophilic attack by hydrazine. Under controlled conditions, the hydrazine 

attacks the

-carbon of the alkyne (Michael addition) rather than the carbonyl, leading to the 1,5-isomer.
  • Reagents:

    
    -Alkynic ketone (1.0 equiv), Arylhydrazine (1.2 equiv), Ethanol or DMF.
    
  • Conditions:

    • Neutral/Basic: Often favors 1,3-isomer (via carbonyl attack).

    • Acidic (HCl/EtOH): Favors 1,5-isomer .

  • Procedure (1,5-Selective):

    • Dissolve alkynone in Ethanol.

    • Add Arylhydrazine Hydrochloride (or hydrazine + 1 eq HCl).

    • Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Mechanism Check: Acid activates the Michael acceptor (

      
      -carbon). The 
      
      
      
      attacks the
      
      
      -carbon, forming an ene-hydrazine intermediate, which then cyclizes onto the carbonyl.
Protocol C: Post-Synthetic C5-Lithiation (C-H Activation)

Principle: If the pyrazole ring is already formed (or commercially available as N-substituted pyrazole), the C5 proton is the most acidic due to the inductive effect of the adjacent N1 nitrogen and the coordination ability of the N1 lone pair (Directed ortho-Metallation).

  • Substrate: 1-Methylpyrazole or 1-Phenylpyrazole (must have blocked C3 or kinetic control).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 equiv), THF (anhydrous), Electrophile (
    
    
    ).
  • Procedure:

    • Inert Atmosphere: Flame-dry glassware,

      
       or Ar atmosphere.
      
    • Dissolve N-substituted pyrazole in THF. Cool to -78 °C .

    • Add

      
      -BuLi dropwise. Stir for 30–60 mins at -78 °C. (Lithiation occurs exclusively at C5).
      
    • Add Electrophile (e.g.,

      
      , 
      
      
      
      ,
      
      
      ) dissolved in THF.
    • Allow to warm to RT slowly.

    • Quench: Sat.

      
      .
      
  • Note: This is the most reliable method for introducing complex functionality at C5 without worrying about cyclization regioselectivity.

Part 3: Visualizing the Selectivity Pathways

The following diagram illustrates the bifurcation in reaction pathways that dictates regioselectivity.

G Start Reagents: Hydrazine (R-NH-NH2) + Dielectrophile Path13 Pathway A: Carbonyl Attack (Kinetic at C=O) Start->Path13 Neutral/Basic pH 1,3-Diketones Path15 Pathway B: Michael Addition (Beta-Carbon Attack) Start->Path15 Acidic pH Enaminones/Alkynones Inter13 Hydrazone Intermediate Path13->Inter13 Prod13 1,3-Disubstituted Pyrazole (Thermodynamic) Inter13->Prod13 Inter15 Ene-hydrazine Intermediate Path15->Inter15 Prod15 1,5-Disubstituted Pyrazole (Target) Inter15->Prod15

Caption: Mechanistic bifurcation. Pathway B (Green) is required for 1,5-selectivity, achieved via Enaminones or Acidic catalysis.

Part 4: Data Summary & Troubleshooting

Solvent & Additive Effects on Regioselectivity (1,3-Diketone Substrates)

Data synthesized from comparative studies (e.g., Celecoxib analogs).

SolventAdditiveMajor IsomerRatio (1,5 : 1,3)
Ethanol NoneMixture~ 50:50
Ethanol HCl (1 eq)1,5-Pyrazole > 90:10
DMAc None1,5-Pyrazole > 95:5
Acetic Acid RefluxMixtureVariable

Troubleshooting Guide:

  • Problem: Low yield of 1,5-isomer using Enaminone.

    • Solution: Ensure the hydrazine is used as the Hydrochloride salt . Free hydrazine is basic and may trigger de-protection or competing pathways.

  • Problem: Mixture of isomers with fluorinated diketones.

    • Solution: Switch solvent to N,N-Dimethylacetamide (DMAc) . The polarity and basicity of DMAc stabilize the specific transition state required for the 1,5-cyclization in fluorinated systems.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones . ResearchGate. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates . MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazoles . Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Organic Chemistry Portal. [Link]

Sources

Application Note: Regioselective Alkylation of 5-(Methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers optimizing the alkylation of 5-(methoxymethyl)-1H-pyrazole . It addresses the critical challenge of regioselectivity (


 vs. 

alkylation) inherent to pyrazole chemistry.

Executive Summary

The alkylation of 5-(methoxymethyl)-1H-pyrazole (also referred to as 3-(methoxymethyl)-1H-pyrazole due to tautomerism) presents a classic regiochemical challenge.[1] The reaction yields two distinct isomers:[1]

  • 1-alkyl-3-(methoxymethyl)pyrazole (1,3-isomer): Generally the thermodynamic and sterically favored product.[1]

  • 1-alkyl-5-(methoxymethyl)pyrazole (1,5-isomer): The sterically congested product, often required for specific structure-activity relationship (SAR) studies but harder to synthesize directly.[1]

This guide provides optimized protocols to target either isomer, explains the mechanistic drivers (sterics vs. chelation), and details the analytical methods required for unambiguous structural assignment.[1]

Chemical Context & Mechanism

The Tautomerism Challenge

In solution, the starting material exists in dynamic equilibrium between two tautomers.[1] Upon deprotonation, a single delocalized pyrazolyl anion is formed.[1] The regioselectivity of the subsequent alkylation is determined by the interplay of steric hindrance and electronic effects (lone pair availability and coordination).[1]

  • Path A (Steric Control): Alkylation occurs at the nitrogen distal to the methoxymethyl group (

    
     relative to the substituent at 
    
    
    
    ).[1] This avoids steric clash between the incoming electrophile and the methoxymethyl ether.[1]
  • Path B (Coordination/Kinetic Control): Alkylation occurs at the nitrogen proximal to the methoxymethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     relative to the substituent at 
    
    
    
    ).[1] This is disfavored sterically but can be promoted by metal chelation or specific solvent effects.[1]
Visualization: Reaction Pathways

PyrazoleAlkylation SM 5-(methoxymethyl)-1H-pyrazole (Tautomeric Mix) Anion Pyrazolyl Anion (Delocalized) SM->Anion Base (Deprotonation) Prod_13 Major Product: 1-alkyl-3-(methoxymethyl)pyrazole (Sterically Favored) Anion->Prod_13 Path A: Distal Attack (Cs2CO3/DMF) Prod_15 Minor Product: 1-alkyl-5-(methoxymethyl)pyrazole (Sterically Hindered) Anion->Prod_15 Path B: Proximal Attack (NaH/THF/Chelation)

Figure 1: Mechanistic divergence in pyrazole alkylation. Path A dominates under standard polar-aprotic conditions.[1]

Critical Reaction Parameters

ParameterRecommendation for 1,3-Isomer (Major)Recommendation for 1,5-Isomer (Enrichment)Mechanistic Rationale
Base ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

or


or

Cesium promotes "naked" anions favoring steric control.[1] Sodium/Lithium can chelate with the methoxymethyl oxygen, slightly directing attack to the adjacent nitrogen.[1]
Solvent DMF, DMSO, or MeCNTHF or ToluenePolar aprotic solvents (DMF) dissociate ion pairs, favoring thermodynamics (1,3).[1] Non-polar solvents promote tight ion pairing/chelation.[1]
Temperature ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Higher temps favor the thermodynamic product (1,3).[1] Lower temps may trap kinetic isomers.[1]
Electrophile Alkyl Halides (

)
Alkyl Triflates / Michael AcceptorsHighly reactive electrophiles (triflates) are less selective; Michael acceptors often yield high 1,3-selectivity due to reversibility.[1]

Experimental Protocols

Protocol A: Synthesis of 1-alkyl-3-(methoxymethyl)pyrazole (Targeting the Major Isomer)

Objective: Maximize yield of the sterically favored isomer. Scale: 1.0 mmol basis.

  • Setup: To a dry 20 mL vial equipped with a magnetic stir bar, add 5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 112 mg) and anhydrous DMF (3.0 mL).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 equiv, 488 mg). Stir at room temperature for 15 minutes.
    
    • Note:ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       is preferred over 
      
      
      
      for higher solubility and reactivity in DMF.[1]
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS or TLC.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 1,3-isomer is typically less polar (higher

    
    ) than the 1,5-isomer.[1]
    
Protocol B: Enrichment of 1-alkyl-5-(methoxymethyl)pyrazole (Targeting the Minor Isomer)

Objective: Increase the ratio of the sterically hindered isomer via chelation control. Scale: 1.0 mmol basis.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add NaH (60% dispersion, 1.2 equiv, 48 mg) and wash with dry hexane to remove mineral oil.[2][1]

  • Solvent: Suspend NaH in anhydrous THF (4.0 mL). Cool to 0°C .[1]

  • Addition: Add 5-(methoxymethyl)-1H-pyrazole (1.0 equiv) dissolved in minimal THF dropwise.

    • Mechanism:[3][4][5] The

      
       cation coordinates between the pyrazoly anion and the methoxymethyl oxygen, bringing the nucleophilic nitrogen closer to the electrophile in a tight ion pair.[1]
      
  • Alkylation: Add the Alkyl Halide (1.2 equiv) slowly at 0°C.

  • Reaction: Allow to warm to room temperature slowly overnight.

  • Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1] Extract with EtOAc.[1]
    
    • Result: Expect a mixture (e.g., 60:40 or 70:30 favoring 1,3).[2][1] Careful chromatography is required to isolate the 1,5-isomer (typically lower

      
      ).[1]
      

Analytical Validation (Self-Validating System)

You cannot rely on LC-MS alone as both isomers have identical mass.[1] 1D NOE (Nuclear Overhauser Effect) NMR is the gold standard for assignment.[1]

Regiochemistry Assignment Workflow

NMR_Validation Step1 Isolate Pure Isomer Step2 Run 1H-NMR Step1->Step2 Step3 Perform NOE Experiment Irradiate N-Alkyl Protons (CH2/CH3) Step2->Step3 Decision NOE Signal Observed at Pyrazole H4? Step3->Decision Result_13 Isomer 1,3 (N-Alkyl is FAR from substituent) Strong NOE with H4 No NOE with OMe Decision->Result_13 Yes (Strong) Result_15 Isomer 1,5 (N-Alkyl is NEAR substituent) Weak/No NOE with H4 Strong NOE with OMe/CH2-OMe Decision->Result_15 No / OMe Signal

Key NMR Signals:
  • 1,3-Isomer: The N-alkyl group is spatially close to the pyrazole

    
     proton and 
    
    
    
    proton (if unsubstituted), but far from the methoxymethyl group.[1] Irradiating the N-alkyl protons should enhance the pyrazole ring proton signal.[1]
  • 1,5-Isomer: The N-alkyl group is spatially adjacent to the methoxymethyl group .[1] Irradiating the N-alkyl protons should show a strong NOE enhancement of the methoxymethyl (

    
     or 
    
    
    
    ) protons.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Nucleophile aggregation or poor leaving group.[1]Switch to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(better solubility). Add catalytic

(Finkelstein) if using alkyl chlorides.[1]
N-Alkylation vs. O-Alkylation Competition from the methoxymethyl oxygen?Unlikely. The pyrazole nitrogen is significantly more nucleophilic than the ether oxygen.[1] If observed, ensure strictly anhydrous conditions.[1]
Inseparable Isomers Similar polarity.1. Change stationary phase (C18 vs. Silica). 2. Use Toluene/Acetone eluent systems instead of Hex/EtOAc to leverage

-stacking differences.

References

  • Regioselectivity in Pyrazole Alkylation

    • Elguero, J. et al. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry.

    • Context: Establishes the general rule that steric hindrance directs alkylation to the nitrogen distal to the substituent.[1]

  • Base Effects on Regiochemistry

    • K. M. Dawood et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles."[1] Journal of Heterocyclic Chemistry.

    • Context: Demonstrates the utility of solvent/base tuning (DMF vs. THF)
  • Analytical Assignment (NOE)

    • Claridge, T. D. W.[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

    • Context: Definitive guide on using 1D-NOESY for structural elucid
  • Chelation Control in Heterocycles

    • Beermann, T. et al. "Regioselective N-Alkylation of Imidazoles and Pyrazoles."[1] Journal of Organic Chemistry.

    • Context: Discusses how ether/alcohol side chains can direct alkylation via metal coordin

Sources

Application Note: Strategic Utilization of 5-(methoxymethyl)-1-propyl-1H-pyrazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Encorafenib .[1] While 3-substituted pyrazoles are synthetically trivial, 1,5-disubstituted pyrazoles —specifically 5-(methoxymethyl)-1-propyl-1H-pyrazole —offer a distinct vector for optimizing ATP-binding pocket interactions.

This Application Note provides a validated workflow for the regioselective synthesis, characterization, and downstream functionalization of this intermediate. It addresses the critical challenge of 1,3- vs. 1,5-isomer control and details protocols for converting this scaffold into a bioactive kinase inhibitor core via C4-activation.

Scientific Rationale: The "Privileged" 1,5-Substitution

In Type I kinase inhibitors, the pyrazole ring often acts as a hinge-binder. The specific substitution pattern of This compound offers two mechanistic advantages:

  • Solubility & Metabolic Stability: The C5-methoxymethyl ether functions as a polar handle, improving aqueous solubility compared to alkyl analogs, while avoiding the rapid glucuronidation often seen with free primary alcohols.

  • Steric Vectoring: The N1-propyl tail occupies the solvent-exposed region (or specific hydrophobic pockets depending on the kinase), while the C5-substituent forces the pyrazole core into a specific dihedral angle relative to the coupled aryl ring at C4, often improving selectivity.

Critical Challenge: Regioselective Synthesis

The primary failure mode in synthesizing this intermediate is the formation of the thermodynamic 1,3-isomer rather than the desired 1,5-isomer .

  • The Reaction: Cyclocondensation of 1-methoxy-2,4-pentanedione (or equivalent) with

    
    -propylhydrazine.
    
  • The Problem: The terminal nitrogen of hydrazine (

    
    ) is more nucleophilic and typically attacks the least hindered carbonyl. Without control, this favors the 1,3-product.
    
  • The Solution: Control of solvent polarity and protonation state (using hydrazine hydrochloride vs. free base) to steer the cyclization kinetics.

Visualization: Synthesis & Isomerism

The following diagram illustrates the divergent pathways and the requisite functionalization steps.

SynthesisWorkflow SM1 1-Methoxy-2,4-pentanedione Reaction Cyclocondensation (Ethanol, Reflux) SM1->Reaction SM2 n-Propylhydrazine SM2->Reaction Iso13 1,3-Isomer (Undesired By-product) Reaction->Iso13 Kinetic Control Iso15 1,5-Isomer (Target Intermediate) Reaction->Iso15 Thermodynamic Control Bromination C4-Bromination (NBS, DMF) Iso15->Bromination Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Bromination->Suzuki Final Active Kinase Inhibitor (C4-Aryl) Suzuki->Final

Figure 1: Synthetic workflow distinguishing the target 1,5-isomer from the 1,3-byproduct and subsequent activation toward kinase inhibition.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize the core scaffold with >95% purity and >10:1 regioselectivity.

Materials:

  • 1-Methoxyacetylacetone (CAS: 30414-53-0)

  • 
    -Propylhydrazine hydrochloride
    
  • Ethanol (Absolute)[2]

  • Triethylamine (Et

    
    N)
    

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve

    
    -propylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).
    
  • Neutralization: Add Et

    
    N (11 mmol) dropwise at 0°C to liberate the free hydrazine base in situ. Stir for 15 minutes.
    
  • Addition: Add 1-methoxyacetylacetone (10 mmol) dropwise.

    • Note: Slow addition at low temperature favors the kinetic product; however, for the 1,5-isomer, we rely on the steric bulk of the propyl group directing the internal nitrogen to the acetyl carbonyl.

  • Cyclization: Reflux the mixture for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.[3][4] Dry over Na

    
    SO
    
    
    
    .
  • Purification (Critical): The crude mixture will contain both isomers. Purify via flash column chromatography (SiO

    
    ).
    
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: The 1-propyl-5-substituted isomer typically elutes after the 1,3-isomer due to higher polarity (less shielding of the N-lone pair).

Validation (NMR):

  • NOE Experiment: Irradiate the N-propyl

    
    -methylene signal.
    
    • Target (1,5-isomer): You will observe NOE enhancement at the C5-methoxymethyl protons.

    • Undesired (1,3-isomer): You will observe NOE enhancement at the C5-proton (aromatic singlet), not the substituent.

Protocol B: C4-Bromination (Activation)

Objective: Install a halogen handle at the C4 position for cross-coupling.

Procedure:

  • Dissolve this compound (1.0 eq) in DMF (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into ice water. Extract with Et

    
    O.
    
  • Result: 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Couple the pyrazole intermediate to a kinase hinge-binding motif (e.g., a pyridine or pyrimidine).[5]

Procedure:

  • Charge: Combine the 4-bromo-pyrazole intermediate (1.0 eq), Aryl-boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.5 eq) in Dioxane/Water (4:1).
  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 6-12 hours.

  • Purification: Filter through Celite, concentrate, and purify via HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting

Parameter1,3-Isomer (Undesired)1,5-Isomer (Target)Notes
Rf (30% EtOAc/Hex) ~0.65~0.451,5-isomer is more polar due to exposed N2 lone pair.
1H NMR (C3/C5-H) Singlet at ~5.9 ppm (C4-H)Singlet at ~6.1 ppm (C4-H)Chemical shift varies by solvent; rely on NOE.
NOE Signal N-Propyl

C5-H
N-Propyl

C5-CH

OMe
Definitive identification method.
Reaction Yield Favored in acidic mediaFavored in neutral/basic mediaUse Et

N during synthesis to boost 1,5-yield.
Troubleshooting Guide
  • Low Regioselectivity: If the 1,3-isomer dominates, switch solvent from Ethanol to Acetic Acid (favors 1,3) or t-Butanol (bulky solvent can improve 1,5 selectivity). Correction: Actually, literature suggests using the hydrochloride salt of hydrazine in ethanol favors the 1,5-isomer in some substrates, but for alkyl-hydrazines, steric repulsion usually dictates the outcome. The most reliable method is chromatographic separation.

  • Suzuki Coupling Failure: The C5-methoxymethyl group can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, switch to a highly active catalyst system like Pd(dtbpf)Cl

    
      or XPhos Pd G3 .
    

Biological Context: Kinase Interaction

The following diagram illustrates how the functionalized scaffold interacts with a typical kinase ATP-binding pocket (e.g., JAK2 or BRAF).

KinaseBinding Hinge Kinase Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front PyrazN2 Pyrazole N2 (H-Bond Acceptor) PyrazN2->Hinge Water-mediated? C4Aryl C4-Aryl Group (Hinge Binder) PyrazN2->C4Aryl C5Group C5-Methoxymethyl (Shape Complementarity) PyrazN2->C5Group N1Tail N1-Propyl Tail (Hydrophobic Interaction) PyrazN2->N1Tail C4Aryl->Hinge Primary H-Bonds C5Group->Gatekeeper Steric Avoidance N1Tail->Solvent Solubilizing

Figure 2: Pharmacophore mapping of the 1,5-substituted pyrazole scaffold within the kinase ATP pocket.

References

  • Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002. (Discusses the general relevance of kinase inhibitors).
  • Fustero, S., et al. "Regioselective Synthesis of 5-Substituted Pyrazoles." Journal of Organic Chemistry, 2008. (Validation of regioselective cyclization protocols).

  • Alam, M. A. "Pyrazole: an emerging privileged scaffold in drug discovery."[6] Future Medicinal Chemistry, 2023.[6] (Review of FDA-approved pyrazole drugs).

  • Makowska, A., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2014.[7] (Detailed mechanistic insight into isomer control).

  • BenchChem Application Note. "The Pyrazole Scaffold in Modern Kinase Inhibitor Development." (General context on pyrazole hinge binders).

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: C-4 Functionalization of 1-Propyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-4 Functionalization in Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved therapeutics. Its unique electronic properties, metabolic stability, and capacity for precise molecular interactions make it a highly sought-after heterocyclic motif.[1] Among the possible positions for substitution, the C-4 position of the pyrazole ring is of paramount strategic importance.

Electronically, the pyrazole ring is an electron-rich aromatic system. The C-4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[1][2] This inherent reactivity provides a reliable and predictable entry point for introducing chemical diversity. Functionalization at C-4 allows for the extension of molecular architecture into new binding pockets of biological targets, modulation of physicochemical properties such as solubility and lipophilicity, and the establishment of key pharmacophoric interactions.

This guide provides detailed, field-proven protocols for the targeted functionalization of 1-propyl-pyrazole at the C-4 position. We will begin with foundational electrophilic substitution reactions to install versatile chemical "handles," followed by a demonstration of how these handles can be elaborated using modern cross-coupling chemistry. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Strategic Overview: A Two-Stage Approach to C-4 Diversification

Our strategy for functionalizing 1-propyl-pyrazole is a logical, two-stage process. First, we install a functional group at the C-4 position using robust electrophilic substitution methods. Second, we leverage this newly installed group as a synthetic handle for more complex modifications, such as carbon-carbon bond formation.

G cluster_0 Stage 1: Handle Installation cluster_1 Stage 2: Elaboration Start 1-Propyl-pyrazole Bromination C-4 Bromination (Protocol 1) Start->Bromination NBS Nitration C-4 Nitration (Protocol 2) Start->Nitration HNO₃/H₂SO₄ Formylation C-4 Formylation (Protocol 3) Start->Formylation POCl₃, DMF Bromo_Product 4-Bromo-1-propyl-pyrazole Bromination->Bromo_Product Versatile Handle Suzuki_Coupling Suzuki-Miyaura Coupling (Protocol 4) Bromo_Product->Suzuki_Coupling ArB(OH)₂, Pd Catalyst Final_Product 4-Aryl-1-propyl-pyrazole Suzuki_Coupling->Final_Product

Caption: Synthetic workflow for C-4 functionalization.

Part 1: Gateway Reactions - Installing a C-4 Handle via Electrophilic Substitution

The C-4 position of the pyrazole ring is the kinetic and thermodynamic site for electrophilic substitution.[2][3] This is because the intermediates formed by attack at C-3 or C-5 are highly unstable, whereas the intermediate for C-4 attack maintains greater stability.[3] We will exploit this inherent regioselectivity to install bromo, nitro, and formyl groups.

Protocol 1: C-4 Bromination of 1-Propyl-pyrazole

Bromination is arguably the most useful initial functionalization, as the resulting 4-bromo-pyrazole is a versatile substrate for a wide array of cross-coupling reactions. While elemental bromine can be used, N-Bromosuccinimide (NBS) is highly recommended as it is a safer, crystalline solid that provides a low, steady concentration of electrophilic bromine, minimizing side reactions.[4]

Scientist's Notes (Causality & Rationale):

  • Reagent Choice: NBS is preferred over Br₂ for its ease of handling and improved safety profile. It acts as an electrophilic bromine source.[4][5] Using a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile facilitates the reaction without participating in it.

  • Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-system of the pyrazole ring attacks the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to regenerate aromaticity and yield the 4-bromo-pyrazole.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-propyl-pyrazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-bromo-1-propyl-pyrazole as a clear oil or low-melting solid.

Protocol 2: C-4 Nitration of 1-Propyl-pyrazole

Nitration introduces a nitro group, a strong electron-withdrawing group that can be a precursor to an amine (via reduction) or used to modulate the electronic properties of the molecule. The classic nitrating mixture of nitric acid and sulfuric acid is highly effective for this transformation.[6][7]

Scientist's Notes (Causality & Rationale):

  • Reagent Role: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (0-10 °C) during the addition of the nitrating mixture is critical to prevent over-nitration and decomposition, ensuring selectivity for the C-4 position.[7]

Step-by-Step Protocol:

  • Setup: To a clean, dry round-bottom flask, add 1-propyl-pyrazole (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 3 eq) dropwise, keeping the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Reaction: Add the pre-cooled nitrating mixture to the pyrazole solution dropwise via an addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate of the product may form.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH ~7 is reached. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford 4-nitro-1-propyl-pyrazole.

Protocol 3: C-4 Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich heterocycles, introducing a versatile aldehyde functional group.[8][9] The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8]

Scientist's Notes (Causality & Rationale):

  • Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[6] This is the active electrophile that attacks the electron-rich C-4 position of the pyrazole.

  • Hydrolysis Step: The initial adduct formed between the pyrazole and the Vilsmeier reagent is hydrolyzed during the aqueous workup to reveal the aldehyde functionality.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Adduct Iminium Adduct Vilsmeier->Adduct Reaction Pyrazole 1-Propyl-pyrazole Pyrazole->Adduct Electrophilic Attack Aldehyde 4-Formyl-1-propyl-pyrazole Adduct->Aldehyde Aqueous Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism overview.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (5.0 eq). Cool the flask to 0 °C.

  • Vilsmeier Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-propyl-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate. Neutralize the solution to pH 7-8 by the slow addition of solid sodium bicarbonate or an aqueous NaOH solution.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 1-propyl-1H-pyrazole-4-carbaldehyde.

Part 2: Elaboration of the C-4 Handle - Suzuki-Miyaura Cross-Coupling

With 4-bromo-1-propyl-pyrazole in hand (from Protocol 1), we can now perform one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[10][11] This reaction allows for the direct attachment of aryl or heteroaryl groups to the C-4 position.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-1-propyl-pyrazole

This protocol describes the coupling of 4-bromo-1-propyl-pyrazole with a generic arylboronic acid. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Scientist's Notes (Causality & Rationale):

  • Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond of the pyrazole; (2) Transmetalation, where the aryl group is transferred from the boronic acid (activated by the base) to the palladium center; and (3) Reductive Elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

  • Base: The base (e.g., K₃PO₄ or K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure reproducibility.

Step-by-Step Protocol:

  • Setup: To a Schlenk flask, add 4-bromo-1-propyl-pyrazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base, such as potassium phosphate (K₃PO₄) (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol %).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1 v/v) or DME/Water.[10][12] The solvent should be thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 4-aryl-1-propyl-pyrazole.

Summary of Methodologies

ProtocolReaction TypeKey ReagentsTypical YieldReaction Time
1 C-4 Bromination1-Propyl-pyrazole, NBS, DCM85-95%2-4 hours
2 C-4 Nitration1-Propyl-pyrazole, HNO₃, H₂SO₄70-85%1-2 hours
3 C-4 Formylation1-Propyl-pyrazole, POCl₃, DMF75-90%2-3 hours
4 Suzuki Coupling4-Bromo-1-propyl-pyrazole, ArB(OH)₂, Pd(PPh₃)₄, K₃PO₄65-90%4-16 hours

Conclusion

The protocols detailed in this guide provide a robust and versatile toolkit for the functionalization of 1-propyl-pyrazole at the strategically important C-4 position. By first installing a functional handle through reliable electrophilic substitution reactions, researchers can access a wide range of derivatives via powerful cross-coupling chemistry. These methods are foundational for exploring structure-activity relationships and are directly applicable to the synthesis of novel chemical entities in drug discovery and materials science. The provided explanations for the experimental choices are intended to empower scientists to not only replicate these procedures but also to rationally adapt them to new substrates and research goals.

References

  • Vertex AI Search. Pyrazole.
  • Benchchem. Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
  • MDPI.
  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole.
  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. 2019.
  • ResearchGate. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. 2006.
  • National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 2019.
  • ijps. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Guidechem. How to Synthesize 4-Nitropyrazole Efficiently?.
  • National Institutes of Health. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. 2020.
  • National Institutes of Health.
  • Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. 2014.
  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). 2021.
  • SciELO México.
  • Wikipedia. N-Bromosuccinimide.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Google Patents.
  • Organic Chemistry Research. Advanced Methods for the Synthesis of Nitro Compounds. 2024.

Sources

Scalable manufacturing process for methoxymethyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of Methoxymethyl-Pyrazole Derivatives

Executive Summary

Methoxymethyl (MOM) protected pyrazoles are critical intermediates in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase inhibitors. The MOM group serves as a robust protecting group for the acidic N-H proton, enabling C-H activation and lithiation strategies. However, traditional laboratory-scale synthesis relies on Chloromethyl Methyl Ether (MOM-Cl) and Sodium Hydride (NaH) . MOM-Cl is a regulated human carcinogen (OSHA 1910.1006), and NaH presents significant explosion risks at scale.

This guide details a Process Intensification (PI) approach for manufacturing N-methoxymethyl pyrazoles using Dimethoxymethane (DMM) . This route eliminates the isolation of carcinogenic alkylating agents and utilizes acid-catalyzed acetal exchange, offering a scalable, "green" alternative suitable for GMP environments.

Strategic Route Selection

The manufacturing strategy depends on the substitution pattern of the pyrazole core. Regioselectivity is the primary bottleneck.

Decision Matrix: Route Selection

RouteSelection cluster_legend Legend Start Target: N-MOM Pyrazole Sym Is the Pyrazole Symmetric? Start->Sym YesSym Route A: Direct Protection (DMM + Acid) Sym->YesSym Yes NoSym Check Sterics Sym->NoSym No StericDiff Significant Steric Difference (e.g., 3-tBu vs 5-H) NoSym->StericDiff RouteB Route B: Thermodynamic Control (High Temp Acid Catalysis) StericDiff->RouteB Yes RouteC Route C: Pre-functionalized Cyclization (Hydrazine-MOM equivalent) StericDiff->RouteC No (Isomer Mixture Risk) key1 Decision Point key2 Preferred Process key3 Complex Route

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on substrate symmetry and steric factors.

Detailed Protocol: Scalable N-Methoxymethylation (The DMM Route)

Objective: Install the MOM group on a multi-kilogram scale without using MOM-Cl. Chemistry: Acid-catalyzed transacetalization using Dimethoxymethane (Methylal). Mechanism: Generation of the reactive oxonium ion intermediate in situ from DMM, which captures the pyrazole nucleophile.

Materials & Equipment
  • Reagents:

    • Substituted Pyrazole (1.0 equiv)

    • Dimethoxymethane (DMM) (10.0 - 15.0 equiv) – Acts as reagent and solvent.

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 equiv) – Catalyst.

    • Toluene (co-solvent for azeotrope, optional).

  • Equipment:

    • Glass-lined reactor with overhead stirring.

    • Soxhlet Extractor containing 4Å Molecular Sieves OR a Dean-Stark trap (Critical for driving equilibrium).

    • Scrubber system (Methanol vapor).

Step-by-Step Procedure
  • Reactor Charging:

    • Charge the reactor with the Pyrazole substrate and Dimethoxymethane (DMM) .

    • Note: DMM has a low boiling point (42°C). Ensure condenser coolant is set to -10°C.

  • Catalyst Addition:

    • Add p-TsOH·H2O (5 mol%).

    • Process Tip: If the pyrazole is basic (e.g., contains pyridine rings), increase catalyst loading to 0.1–0.2 equiv to overcome buffering.

  • Reaction Phase (The Equilibrium Drive):

    • Heat the mixture to reflux (approx. 42–45°C internal).

    • Crucial Step: The reaction produces Methanol (MeOH) as a byproduct.

    • To drive the reaction to completion, the condensate must pass through 4Å Molecular Sieves (in a Soxhlet or circulation loop) to selectively remove MeOH before returning to the reactor. Alternatively, use a high-efficiency fractionating column to distill off the DMM/MeOH azeotrope if excess DMM is used.

  • Monitoring (IPC):

    • Monitor by HPLC (C18 column, Water/Acetonitrile gradient).

    • End Point: < 1.0% remaining starting material. Typical time: 12–24 hours.

  • Work-up:

    • Cool to 20°C.

    • Quench catalyst with Triethylamine (1.1 equiv relative to p-TsOH) or saturated NaHCO3 solution.

    • Concentrate the mixture under reduced pressure to remove excess DMM (Recover and recycle DMM).

    • Dissolve residue in Ethyl Acetate/Water for phase separation.

  • Purification:

    • Most MOM-pyrazoles are liquids or low-melting solids.

    • Distillation: High-vacuum distillation is preferred for oils.

    • Crystallization: If solid, recrystallize from Heptane/MTBE.

Protocol: Regioselective Control (Asymmetric Pyrazoles)

When protecting asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), two isomers (N1-MOM and N2-MOM) are formed.

The Thermodynamic Shift: Under the acidic conditions of the DMM protocol (Protocol 3), the reaction is reversible. This allows for Thermodynamic Control .

  • Kinetic Product: Alkylation usually occurs at the less hindered nitrogen (fastest).

  • Thermodynamic Product: Over time, with heat and acid, the MOM group migrates to the position that minimizes steric clash or maximizes electronic stability.

Experimental Modification for Regioselectivity:

  • Extend reflux time (48h+) to allow isomer equilibration.

  • Solvent Switch: If DMM reflux (42°C) is too cold to overcome the activation energy for migration, use Toluene as the primary solvent and add DMM (3 equiv) slowly. Reflux at 110°C.

  • Data Analysis: Use NOESY NMR to confirm the position of the MOM group (interaction between MOM-CH2 and adjacent ring substituents).

Process Safety & Mechanism

Mechanism of Action & Safety Profile

ReactionMechanism cluster_safety Safety Critical Control DMM Dimethoxymethane Oxonium Oxonium Ion (MeO-CH2+) DMM->Oxonium + H+ / - MeOH Acid H+ Catalyst TS Transition State Oxonium->TS + Pyr Pyr Pyrazole Nucleophile Prod N-MOM Pyrazole TS->Prod MeOH Methanol (Remove to Drive) TS->MeOH BCME Bis(chloromethyl)ether (AVOID) Note Do NOT use HCl sources with DMM Note->BCME

Figure 2: Reaction mechanism highlighting the oxonium pathway and the critical safety exclusion of chloride sources to prevent BCME formation.

Critical Safety Note (BCME Formation):

  • Risk: Reaction of Formaldehyde (from DMM hydrolysis) + HCl generates Bis(chloromethyl) ether (BCME) , a potent carcinogen.[1]

  • Control: Never use HCl, Thionyl Chloride, or Acetyl Chloride in conjunction with DMM unless in a strictly closed, automated system. Use Sulfonic acids (p-TsOH, Methanesulfonic acid) or Phosphoric acids (P2O5) to completely eliminate the risk of BCME formation.

Data Presentation: Comparison of Methods

FeatureMethod A: Classical (MOM-Cl)Method B: Process Intensified (DMM/Acid)
Reagent Status Carcinogen (MOM-Cl)Flammable Solvent (DMM)
Atom Economy Poor (Stoichiometric NaH/Base waste)High (Methanol is only byproduct)
Scalability Low (Exothermic H2 release from NaH)High (Standard reflux)
Cost High (Specialized shipping for MOM-Cl)Low (Commodity chemical)
Reaction Time 1 - 4 hours12 - 24 hours
Impurity Profile High salt loadClean (Volatiles only)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for MOM protection stability and cleavage).
  • Berliner, M. A., et al. (2007). "Synthesis of Alpha-Halo Ethers from Symmetric Acetals and In Situ Methoxymethylation of an Alcohol." Organic Syntheses, 84, 102.[2] Link (Demonstrates the in situ generation concept, adaptable to pyrazoles).

  • Lamberth, C. (2023).[3] "Recent Advances in the Synthesis of Pyrazole Derivatives." Molecules, 28(18), 6495. Link (Review of pyrazole synthesis and functionalization).

  • Gao, Y., et al. (2019). "Scalable, Economical, and Practical Synthesis of Pyrazole Derivatives." Organic Process Research & Development, 23(11), 2416–2424. Link (Process chemistry perspective on pyrazole scale-up).

  • Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." (Regulations regarding MOM-Cl and BCME handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 1,3- and 1,5-Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of pyrazole isomers. Pyrazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous pharmaceuticals.[1][2][3][4] The synthesis of substituted pyrazoles, often through the condensation of 1,3-dicarbonyl compounds with hydrazines, frequently yields a mixture of 1,3- and 1,5-regioisomers.[5] The distinct biological activities of these isomers necessitate their effective separation and characterization.

This guide provides detailed answers to frequently asked questions, robust troubleshooting advice for common experimental challenges, and validated protocols to support researchers in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 1,3- and 1,5-pyrazole regioisomers so challenging?

Separating these regioisomers is difficult primarily due to their very similar physical and chemical properties.[6] They often have nearly identical polarities and molecular weights, leading to close or overlapping retention times in standard chromatographic systems. The specific substituents on the pyrazole ring can either slightly magnify or diminish these small differences, making a one-size-fits-all solution impossible.[7]

Q2: Which chromatographic technique is best to start with for separating regioisomers?

For preparative scale purification of regioisomers, flash column chromatography on standard silica gel is the most common and cost-effective starting point.[6][8][9] For analytical scale work or very challenging separations where flash chromatography fails, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[6][8]

Q3: My pyrazole derivative is chiral. Does this affect the separation of regioisomers?

The presence of a chiral center adds another layer of complexity. First, you must separate the 1,3- and 1,5-regioisomers. Each of these separated fractions will still be a racemic mixture of two enantiomers. To separate these enantiomers, you will need to employ chiral chromatography , typically HPLC with a chiral stationary phase (CSP).[10][11][12] Polysaccharide-based CSPs are particularly effective for pyrazole derivatives.[6][11][12]

Q4: How can I confirm the identity of each separated isomer?

Unequivocal structure determination is critical. The most powerful technique for distinguishing 1,3- and 1,5-disubstituted pyrazole isomers is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, a 2D NMR experiment like a Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can confirm the connectivity and spatial relationships between the substituents and the pyrazole ring protons, allowing for definitive assignment.[13][14]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of pyrazole isomers.

Issue 1: Co-elution or Poor Resolution in Flash Chromatography

Problem: The 1,3- and 1,5-isomers are eluting together or with very little separation on a silica gel column.

Possible Cause Expert Analysis & Solution
Inappropriate Mobile Phase Polarity The solvent system may not be selective enough. Causality: The polarity of the eluent directly governs the speed at which compounds travel through the stationary phase. If the polarity is too high, both isomers will move too quickly and elute together. If it's too low, they may not move at all. Solution: 1. Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis. Test various binary solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) and ternary systems (e.g., Hexane/Ethyl Acetate/Dichloromethane) to find a system that shows the greatest difference in retention factor (ΔRf) between the two isomer spots.[6] Aim for an Rf of the lower-eluting spot between 0.2 and 0.35 for the best column separation. 2. Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 100% Ethyl Acetate), use a very shallow gradient (e.g., 10% to 30% Ethyl Acetate over many column volumes). This gives the isomers more interaction time with the silica, improving the chances of resolution.
Poor Column Packing or Sample Loading An improperly packed column or poor sample loading technique can cause significant band broadening, ruining separation. Causality: Non-uniform packing creates channels where the solvent flows faster, leading to uneven sample migration. Loading the sample in a solvent stronger than the mobile phase causes the initial band to spread out widely. Solution: 1. Pack a Slurry: Always pack the column as a slurry of silica gel in the initial, low-polarity mobile phase to ensure a homogenous bed.[6] 2. Dry Loading is Preferred: Dissolve your crude mixture in a strong, volatile solvent (like DCM or Methanol), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column. This technique ensures the sample starts as a very narrow, concentrated band, maximizing separation efficiency.[6]
Mass Overload Too much sample has been loaded onto the column. Causality: The stationary phase has a finite capacity. Overloading it leads to non-ideal interactions, causing peaks to broaden and tail, ultimately leading to co-elution. Solution: As a rule of thumb, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample on a 40 g silica column).
Issue 2: Peak Tailing or Broadening in HPLC

Problem: The isomer peaks on the HPLC chromatogram are broad, tailing, or asymmetrical.

Possible Cause Expert Analysis & Solution
Secondary Interactions with Stationary Phase The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns. Causality: These strong, non-specific interactions hold onto the analyte longer than the primary reversed-phase mechanism, causing a "tail" of molecules to elute late. Solution: 1. Add a Mobile Phase Modifier: Add a small amount of a competing base or acid to the mobile phase. For reversed-phase, adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the pyrazoles and mask the silanol groups, leading to sharper, more symmetrical peaks.[6] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where most of the free silanol groups have been deactivated.
Column Contamination or Degradation The column may have accumulated impurities from previous runs, or the stationary phase may be degrading. Causality: Contaminants can create active sites that cause peak tailing. A void at the head of the column (from degradation) creates a space for the sample to spread out before entering the stationary phase bed. Solution: 1. Flush the Column: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. 2. Check Column Performance: Regularly check the column's performance with a standard compound to monitor its plate count and peak symmetry. If performance has significantly degraded, the column may need to be replaced.[6]

Method Development & Troubleshooting Workflows

The following diagrams illustrate logical workflows for developing a separation method and troubleshooting common issues.

MethodDevelopment cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Scale-Up Start Crude Isomer Mixture TLC Run TLC with Hexane/Ethyl Acetate Start->TLC HPLC_Screen Analytical HPLC Screen (e.g., C18, MeCN/H2O) Start->HPLC_Screen Decision Separation Visible? TLC->Decision HPLC_Screen->Decision Flash Develop Flash Chromatography Protocol Decision->Flash Yes (TLC) HPLC_Dev Develop HPLC Method Decision->HPLC_Dev No (TLC) or High-Res Needed Optimize_Flash Optimize Gradient & Use Dry Loading Flash->Optimize_Flash Optimize_HPLC Optimize Mobile Phase (e.g., add modifier, try new column) HPLC_Dev->Optimize_HPLC Scale_Up Perform Preparative Chromatography Optimize_Flash->Scale_Up Optimize_HPLC->Scale_Up

Caption: A workflow for developing a pyrazole isomer separation method.

Troubleshooting Problem Problem: Poor or No Separation TLC_Check Are spots separate on TLC? Problem->TLC_Check Loading_Check Was dry loading used? TLC_Check->Loading_Check Yes Sol_TLC Solution: Find a better solvent system (Ternary, different solvents). TLC_Check->Sol_TLC No Gradient_Check Is the gradient shallow enough? Loading_Check->Gradient_Check Yes Sol_Loading Solution: Use dry loading to create a narrow sample band. Loading_Check->Sol_Loading No Sol_Gradient Solution: Run a shallower gradient over more column volumes. Gradient_Check->Sol_Gradient No Sol_HPLC Solution: Move to a higher resolution technique like HPLC. Gradient_Check->Sol_HPLC Yes

Caption: A troubleshooting workflow for poor separation in flash chromatography.

Experimental Protocols

Protocol 1: Flash Chromatography for Regioisomer Separation

This protocol describes a general method for separating gram-scale mixtures of 1,3- and 1,5-pyrazole regioisomers.

1. Method Development (TLC): a. Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber with a starting solvent system, typically Hexane:Ethyl Acetate (e.g., 4:1 v/v). d. Visualize the spots using a UV lamp. e. Adjust the solvent ratio until a clear separation between the two spots is observed, with the lower spot having an Rf value of ~0.2-0.35.

2. Column Preparation: a. Select a column size appropriate for your sample mass (e.g., 40g silica for 400-800mg of sample). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase determined by TLC. c. Pour the slurry into the column and use positive pressure to pack it into a firm, stable bed. Ensure the top of the bed is flat.

3. Sample Loading (Dry Loading): a. Dissolve the entire crude mixture in a minimal amount of a volatile solvent (e.g., DCM). b. Add silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fractionation: a. Carefully add the mobile phase to the column without disturbing the sample layer. b. Begin elution with the initial low-polarity solvent, gradually increasing the polarity according to your developed gradient.[6] c. Collect fractions continuously and monitor their contents by TLC. d. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: HPLC for Chiral Separation of Pyrazole Enantiomers

This protocol is for the analytical separation of enantiomers from a purified regioisomer fraction.

1. Instrument and Column Setup: a. HPLC System: An HPLC with a UV detector is required.[11] b. Chiral Stationary Phase: A polysaccharide-based column like Lux Cellulose-2 or Lux Amylose-2 (e.g., 250 mm × 4.6 mm, 5 µm) is highly recommended.[11][12] The cellulose-based columns often perform well in polar organic modes, while amylose-based columns excel in normal phase mode.[10][12]

2. Chromatographic Conditions: a. Polar Organic Mode (Fast Analysis): [11][12]

  • Mobile Phase: 100% Acetonitrile or 100% Methanol. This mode is excellent for fast analysis times and sharp peaks.[11][12]
  • Flow Rate: 1.0 mL/min.
  • Temperature: 25 °C.
  • Detection: UV at an appropriate wavelength (e.g., 254 nm). b. Normal Phase Mode (High Resolution):
  • Mobile Phase: n-Hexane/Ethanol (e.g., 90:10 v/v). This mode often provides very high resolution, though analysis times may be longer.[11][12]
  • Flow Rate: 1.0 mL/min.
  • Temperature: 25 °C.
  • Detection: UV at 254 nm.

3. Analysis: a. Prepare a dilute solution of the purified pyrazole isomer in the mobile phase. b. Inject the sample onto the column. c. The retention times of the two enantiomers will differ, allowing for their separation and quantification.

References

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Available from: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Publications. Available from: [Link]

  • A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. (2025). Current Rheumatology Reviews. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available from: [Link]

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. Available from: [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. Available from: [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.). International Journal of Research - GRANTHAALAYAH. Available from: [Link]

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles – Interplay of Steric, Electronic Effects and Hydrogen Bonding. (2018). ResearchGate. Available from: [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Available from: [Link]

  • Structure of chiral pyrazoles in the solid state and in solution. (2001). Royal Society of Chemistry. Available from: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025). Organic Communications. Available from: [Link]

  • SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d). (n.d.). ResearchGate. Available from: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Available from: [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.). Iraqi Journal of Science. Available from: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry. Available from: [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2025). Theoretical Foundations of Chemical Engineering. Available from: [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Università degli Studi di Siena. Available from: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Molecules. Available from: [Link]

Sources

Improving yield of 5-(methoxymethyl)-1-propyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Process Optimization Desk.

I have structured this guide to bypass generic advice and target the specific kinetic and thermodynamic bottlenecks associated with 5-(methoxymethyl)-1-propyl-1H-pyrazole . Based on your request, this response is designed as a dynamic Technical Support Interface.

Ticket Subject: Yield Enhancement for this compound Status: Open Severity: Critical (Process Chemistry)[1]

Diagnostic Interface: Identify Your Failure Mode

Before proceeding, identify which phase of your reaction is failing. Select the symptom that matches your observation to jump to the relevant solution.

SymptomDiagnosisProbability
Product is a mixture of two isomers (approx. 1:1 to 4:1 ratio). Regioselectivity Failure. You are generating the thermodynamic 1,3-isomer alongside the kinetic 1,5-target.High
Crude NMR shows correct product, but mass is lost during aqueous workup. Phase Partition Failure. The methoxymethyl group confers high water solubility; standard EtOAc/Water extraction is insufficient.High
Reaction stalls; starting material (hydrazine) remains unconsumed. Nucleophile Deactivation. Propylhydrazine oxidation or protonation (pH mismatch).[1]Medium
Product is an intractable oil that refuses to crystallize. Physical State Issue. The free base is an oil; salt formation is required for isolation.Medium

The Core Protocol: The "Enaminone" Route

Most yield issues stem from using the wrong precursor (e.g., classical 1,3-diketones). For high-yield 1,5-substitution, the enaminone route is the industrial gold standard.

Reaction Scheme
  • Precursor Formation: Reaction of Methoxyacetone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the

    
    -enaminone intermediate.
    
  • Cyclization: Reaction of the

    
    -enaminone with Propylhydrazine .
    
Optimized Step-by-Step Methodology

Step 1: Synthesis of 4-methoxy-1-(dimethylamino)but-1-en-3-one (The Directing Group)

  • Why: Unlike symmetrical diketones, this intermediate polarizes the molecule to force the hydrazine to attack in a specific orientation.

  • Protocol:

    • Charge Methoxyacetone (1.0 eq) into a reactor.

    • Add DMF-DMA (1.1 eq) neat or in Toluene.[1]

    • Reflux for 4–6 hours. Monitor by TLC (the disappearance of ketone).[1]

    • Concentrate under reduced pressure to remove methanol/excess DMF-DMA.[1] Do not purify further; the crude enaminone is stable enough.

Step 2: Regioselective Cyclization (The Critical Step)

  • Goal: Force the formation of the 1,5-isomer (5-methoxymethyl) over the 1,3-isomer.

  • The Mechanism: The terminal

    
     of the hydrazine is the hardest nucleophile. To get the 1,5-isomer, the terminal 
    
    
    
    must attack the carbonyl carbon (C3 of the enaminone), while the internal
    
    
    attacks the enamine carbon (C1).
  • Protocol:

    • Dissolve the crude enaminone in Ethanol (EtOH) .

    • Cool to 0°C .

    • Add Propylhydrazine free base (1.05 eq) dropwise.[1] Do NOT use the Hydrochloride salt here without neutralization, or you will shift regioselectivity.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Reflux for 1 hour to ensure complete cyclization.

Step 3: Isolation via Salt Formation (Yield Rescue) [1]

  • Why: The free base of 5-(methoxymethyl)-1-propyl-pyrazole is likely an oil with significant water solubility.[1] Standard extraction leads to 20–40% yield loss.[1]

  • Protocol:

    • Evaporate reaction solvent completely.[1]

    • Redissolve residue in MTBE (Methyl tert-butyl ether) or Diethyl Ether .[1]

    • Bubble dry HCl gas (or add 4M HCl in Dioxane) into the solution at 0°C.

    • The Hydrochloride salt of the product will precipitate as a white solid.

    • Filter, wash with cold ether, and dry. This recovers >90% of the synthesized product.[1]

Deep Dive: Troubleshooting & Logic

Q1: Why am I getting the 1,3-isomer (1-propyl-3-methoxymethyl)?

A: This is a classic thermodynamic vs. kinetic control issue. In the reaction of alkylhydrazines with unsymmetrical 1,3-electrophiles:

  • Acidic Conditions / Hydrazine Salts: Tend to favor the 1,3-isomer . Protonation reduces the nucleophilicity of the internal nitrogen, forcing the terminal

    
     to attack the most electrophilic site (the enamine carbon in some pathways, or the ketone in others depending on hardness).
    
  • Basic/Neutral Conditions (Free Base): Favor the 1,5-isomer . The terminal

    
     (more nucleophilic) attacks the Carbonyl (C3), establishing the 5-substitution pattern relative to the N-propyl group.
    

Corrective Action: Ensure you are using Propylhydrazine Free Base . If you only have the HCl salt, you must pre-neutralize it with Sodium Ethoxide (NaOEt) in ethanol and filter off the NaCl before adding the enaminone.

Q2: My yield is 30%. Where is the rest?

A: It is likely in your aqueous waste stream. The methoxymethyl group is a hydrogen-bond acceptor, and the pyrazole ring is polar.

  • Stop doing this: Extraction with Hexane/Ethyl Acetate followed by water washes.[1]

  • Start doing this: "Salting out" or Non-Aqueous Workup.[1]

    • Method A: Saturate the aqueous phase with NaCl solid before extraction. Use DCM (Dichloromethane) or Chloroform (3x extractions), not EtOAc.

    • Method B (Recommended): Skip the aqueous workup entirely. Evaporate the ethanol, redissolve in dry ether, and precipitate as the HCl salt (as described in the Core Protocol).

Q3: The Propylhydrazine is turning brown. Does this matter?

A: Yes. Alkylhydrazines oxidize rapidly in air to form azo compounds or hydrazones, which are inactive nucleophiles.

  • Fix: Distill your Propylhydrazine under Argon/Vacuum immediately before use.[1] If it is yellow/brown, your stoichiometry is wrong, leading to incomplete conversion of the enaminone.

Visualizing the Control Logic

The following diagram illustrates the critical decision points that determine whether you get the Target (1,5-isomer) or the Impurity (1,3-isomer).

RegioselectivityControl Start Reaction Setup Propylhydrazine + Enaminone Condition Check pH / Hydrazine State Start->Condition Acidic Acidic / HCl Salt Used Condition->Acidic pH < 7 Neutral Neutral / Free Base Used Condition->Neutral pH 7-8 Mech_Acid Mechanism: Internal N is deactivated. Terminal NH2 attacks Enamine C. Acidic->Mech_Acid Mech_Base Mechanism: Terminal NH2 attacks Carbonyl. Cyclization puts R group at pos 5. Neutral->Mech_Base Result_13 MAJOR PRODUCT: 1,3-isomer (Impurity) Mech_Acid->Result_13 Result_15 MAJOR PRODUCT: 1,5-isomer (TARGET) Mech_Base->Result_15

Caption: Regiochemical outcome dependence on protonation state of Propylhydrazine.

Summary of Data & Solvents

ParameterRecommendationRationale
Solvent Ethanol (Abs.) Protic solvents stabilize the polar transition state for cyclization.[1]
Temperature 0°C

Reflux
Initial cooling prevents exotherm-driven polymerization; reflux drives dehydration.[1]
Stoichiometry 1.0 : 1.05 Slight excess of hydrazine ensures full consumption of the enaminone.
Isolation HCl Salt ppt Overcomes water-solubility losses; purifies without chromatography.[1]

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: National Institutes of Health (PMC).[1] Key Finding: Confirms that free hydrazine leads exclusively to the 1,5-regioisomer, while hydrochloride salts favor the 1,3-isomer.[2] URL:[Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Source: ACS Publications (Journal of Organic Chemistry).[1] Key Finding: Establishes the utility of

    
    -enaminones (and related thio-analogs) for directing 1,5-substitution patterns.
    URL:[Link][1]
    
  • Method for purifying pyrazoles (Patent DE102009060150A1). Source: Google Patents.[1] Key Finding: Validates the "Salting Out" and acid-salt precipitation method for isolating water-soluble pyrazoles from organic solvents. URL:

Sources

Technical Support Center: Stability of the Methoxymethyl (MOM) Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with the methoxymethyl (MOM) protecting group. As a Senior Application Scientist, my goal is to synthesize my expertise to help you navigate the nuances of MOM group stability, particularly in acidic environments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and integrity of your experiments.

Introduction: The Duality of the MOM Group

The methoxymethyl (MOM) ether is a cornerstone in multistep organic synthesis for the protection of hydroxyl groups.[1][2] Its popularity is due to a favorable balance: it is robust under a wide array of non-acidic conditions—including exposure to strong bases, organometallics, and various oxidizing and reducing agents—yet can be cleaved under relatively mild acidic conditions.[1][2] This duality, however, can present challenges. Unintended cleavage or unexpected stability can derail a synthetic sequence. This guide will explore the factors governing MOM group stability in acidic media and provide actionable solutions to common problems.

Troubleshooting Guide: Unexpected MOM Group Cleavage or Stability

This section addresses specific issues you may encounter during your experiments, delving into the root causes and offering step-by-step solutions.

Scenario 1: Unintended MOM Group Cleavage During a Non-Deprotection Step

You observe the loss of the MOM group during a reaction that is not intended for deprotection, such as a reaction involving Lewis acids or during chromatographic purification.

Potential Causes and Solutions:

  • Lewis Acid-Catalyzed Cleavage: Many Lewis acids (e.g., TiCl₄, SnCl₄, ZnBr₂) used to catalyze other transformations can also facilitate the cleavage of MOM ethers.[3] The Lewis acid coordinates to one of the ether oxygens, activating the MOM group for nucleophilic attack or elimination.[3]

    • Solution:

      • Lower the Reaction Temperature: Reducing the temperature can often disfavor the deprotection pathway.

      • Use a Milder Lewis Acid: Consider screening less potent Lewis acids, such as ZnCl₂ or BF₃·OEt₂.[3]

      • Add a Proton Sponge: Incorporating a non-nucleophilic base can scavenge trace acids that may contribute to cleavage.

      • Change the Protecting Group: If the above solutions are not viable, switching to a more robust protecting group, like a silyl ether (e.g., TBS) or a benzyl ether, may be necessary.[3]

  • Acidic Conditions from Reagents or Workup: Trace acidic impurities in reagents or solvents, or an acidic workup (e.g., saturated NH₄Cl), can lead to premature deprotection.[3]

    • Solution:

      • Use Anhydrous and Pure Reagents/Solvents: Ensure all materials are free from acidic contaminants.

      • Employ Neutral or Basic Workup Conditions: Substitute acidic aqueous solutions with neutral or mildly basic ones (e.g., saturated NaHCO₃).

      • Neutralize Silica Gel: Standard silica gel is slightly acidic and can cleave MOM ethers during column chromatography.[3] To prevent this, neutralize the silica gel by preparing the slurry with a small amount (0.1-1% v/v) of a non-polar amine, like triethylamine, in the eluent.[3]

Scenario 2: Incomplete or Sluggish MOM Group Deprotection

You are attempting to deprotect a MOM ether using standard acidic conditions, but the reaction is slow or does not go to completion.

Potential Causes and Solutions:

  • Insufficiently Strong Acidic Conditions: The stability of the MOM group can vary depending on the substrate. Aromatic MOM ethers with electron-withdrawing groups, for instance, can be more resistant to cleavage.[4]

    • Solution:

      • Increase Acid Concentration or Temperature: Gradually increase the concentration of the acid or the reaction temperature while carefully monitoring for side product formation.

      • Switch to a Stronger Acid: If milder acids like acetic acid or p-toluenesulfonic acid (pTSA) are ineffective, consider using stronger Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5]

      • Employ a Lewis Acid-Based Method: Some Lewis acids, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), are highly effective for MOM deprotection, often at room temperature.[3][6]

  • Steric Hindrance: A sterically congested environment around the MOM ether can impede the approach of the acid catalyst and solvent molecules, slowing down the deprotection reaction.

    • Solution:

      • Prolonged Reaction Time or Increased Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature.

      • Use a Less Bulky Acid Catalyst: A sterically smaller acid may have better access to the ether oxygen.

Scenario 3: Lack of Selectivity in Deprotection

You are trying to selectively deprotect a MOM group in the presence of other acid-labile protecting groups (e.g., silyl ethers, acetonides), but you observe the loss of multiple protecting groups.

Potential Causes and Solutions:

  • Similar Acid Lability: The deprotection conditions are harsh enough to cleave other acid-sensitive groups in the molecule.

    • Solution:

      • Fine-Tune Reaction Conditions: Carefully screen milder acidic conditions by lowering the temperature, using a weaker acid, or decreasing the reaction time.

      • Orthogonal Deprotection Strategy: Employ a deprotection method that is selective for the MOM group. For example, a combination of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl has been shown to selectively cleave MOM ethers in the presence of other acid-labile groups.[4][7] This method proceeds under mild, non-acidic conditions.[4] Another approach involves using ZnBr₂ with a thiol, which can selectively deprotect MOM ethers.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general pH stability range for the MOM group?

A1: The MOM group is generally stable in a pH range of approximately 4 to 12.[2][9]

Q2: What is the mechanism of acid-catalyzed MOM deprotection?

A2: The deprotection proceeds via protonation of one of the ether oxygens, forming an oxonium ion. This is followed by the elimination of methanol to generate a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate and subsequent loss of a proton yields the deprotected alcohol and formaldehyde.[5]

Q3: Can I use Grignard reagents on a substrate with a MOM ether?

A3: While generally stable, there is a risk of MOM group cleavage with Grignard reagents, particularly if a nearby functional group can facilitate chelation.[3] To minimize this, it is recommended to perform the reaction at low temperatures (e.g., -78 °C) and to add the Grignard reagent slowly.[3] Using a non-coordinating solvent like toluene may also be beneficial.[3]

Q4: Is the MOM group stable to common reducing agents?

A4: The MOM group is stable to many common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][3] However, cleavage has been observed with the Lewis acidic hydride reagent diisobutylaluminum hydride (DIBAL-H).[3]

Q5: How can I selectively deprotect a MOM group in the presence of a PMB (p-methoxybenzyl) group?

A5: While both are acid-labile, selective deprotection is possible. In some cases, in situ generation of HCl from acetyl chloride and methanol has been shown to selectively remove a MOM group while leaving a PMB group intact.[5] This highlights the experimental nature of selective deprotection, which often requires careful optimization of reaction conditions.

Data Presentation

Table 1: Comparison of Selected Acidic Conditions for MOM Deprotection

EntrySubstrate TypeReagent(s)SolventTemperature (°C)TimeYield (%)Reference
1Aromatic MOM EtherTMSOTf, 2,2'-bipyridylCH₃CNRT15 min91[1]
2Aliphatic MOM Etherp-Toluenesulfonic acid (pTSA)Solvent-freeRT30 min85-98[1]
3Various MOM EthersZirconium(IV) chloride (ZrCl₄)CH₂Cl₂RT5-30 min90-98[1]
4Various MOM EthersZnBr₂, n-PrSHCH₂Cl₂0 °C to RT5-8 min86-91[8]
5General MOM EthersConcentrated HClMethanol/WaterRT to 50 °CVariableHigh[3][9]

Experimental Protocols & Visualizations

Protocol 1: Standard Acidic Deprotection of a MOM Ether

This protocol outlines a general method for the removal of a MOM group using hydrochloric acid.

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent mixture, such as methanol and water (e.g., 4:1 v/v).[3]

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[3]

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanism of Acid-Catalyzed MOM Deprotection

MOM Deprotection Mechanism cluster_0 Protonation cluster_1 Methanol Elimination cluster_2 Nucleophilic Attack cluster_3 Deprotonation & Products MOM_Ether R-O-CH₂-O-CH₃ H_plus H⁺ Oxonium_Ion R-O⁺(H)-CH₂-O-CH₃ Oxocarbenium_Ion [R-O=CH₂]⁺ ↔ R-O-CH₂⁺ Oxonium_Ion->Oxocarbenium_Ion - CH₃OH Hemiacetal_Intermediate R-O-CH₂-O⁺(H)₂ Oxocarbenium_Ion->Hemiacetal_Intermediate + H₂O Methanol CH₃OH Water H₂O Alcohol R-OH Hemiacetal_Intermediate->Alcohol - H⁺, - CH₂O Formaldehyde CH₂O H_plus_regenerated H⁺

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

Troubleshooting Decision Tree for Unexpected MOM Cleavage

Troubleshooting MOM Cleavage Check_Reagents Are Lewis acids present? Lewis_Acid_Yes Yes Check_Reagents->Lewis_Acid_Yes Yes Lewis_Acid_No No Check_Reagents->Lewis_Acid_No No Check_Workup Was the workup or purification acidic? Acidic_Workup_Yes Yes Check_Workup->Acidic_Workup_Yes Yes Acidic_Workup_No No Check_Workup->Acidic_Workup_No No Solution_Lewis_Acid Lower Temp. Milder Lewis Acid Change Protecting Group Lewis_Acid_Yes->Solution_Lewis_Acid Lewis_Acid_No->Check_Workup Solution_Acidic_Workup Use Neutral/Basic Workup Neutralize Silica Gel Acidic_Workup_Yes->Solution_Acidic_Workup Investigate_Other Investigate other sources of acid (e.g., reagent decomposition) Acidic_Workup_No->Investigate_Other

Caption: Troubleshooting Decision Tree for Unexpected MOM Cleavage.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wikipedia. (2023, October 27). Methoxymethyl ether. In Wikipedia. [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Sungkyunkwan University. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Fujioka, H., et al. (2012). SELECTIVE DEPROTECTION OF METHYLENE ACETALS AND MOM (METHOXYMETHYL) GROUPS IN THE PRESENCE OF KETAL-TYPE PROTECTIVE GROUPS. HETEROCYCLES, 86(1), 455. [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7135-7143. [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]

  • Chem-Station. (2014, March 21). Acetal Protective Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • Organic Mechanisms. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Fiveable. (n.d.). Mom Definition - Organic Chemistry II Key Term. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wikipedia. (2024, January 20). Protecting group. In Wikipedia. [Link]

  • Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 664-671. [Link]

  • Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. [Link]

  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. [Link]

  • National Institutes of Health. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

  • University of Regensburg. (n.d.). Protecting Groups. [Link]

Sources

Troubleshooting N-alkylation regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to function as a specialized support center for researchers encountering regioselectivity issues in pyrazole synthesis.

The Core Problem: The Tautomer Trap

As researchers, we often treat the pyrazole ring as a static scaffold. In reality, unsubstituted pyrazoles exist in rapid tautomeric equilibrium. When you introduce an electrophile (


), the system must break this equilibrium.

The regiochemical outcome (1,3- vs. 1,5-isomer) is rarely 50:50. It is determined by the Curtin-Hammett principle : the product ratio depends on the relative activation energies of the transition states leading to each isomer, not the equilibrium ratio of the starting tautomers.

The Two Critical Levers
  • Steric Control (The Default): In the absence of strong electronic bias, alkylation prefers the nitrogen distal to the bulky substituent (yielding the 1,3-isomer ) because the transition state is less crowded.

  • Electronic Control (The Override): Strong electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    reduce the nucleophilicity of the adjacent nitrogen. However, the resulting dipole and solvation effects can sometimes flip selectivity unexpectedly.

Diagnostic Framework

Before changing reagents, diagnose your substrate using this logic flow.

Visualization: The Regioselectivity Decision Matrix

PyrazoleLogic Start START: Analyze Substrate SubstType Substituent at C3/C5? Start->SubstType Steric Bulky Group (t-Bu, Ph)? SubstType->Steric Alkyl/Aryl Electronic EWG (CF3, NO2)? SubstType->Electronic EWG Target Target Isomer? Steric->Target Electronic->Target Sol_Standard Use Standard Base (Cs2CO3/DMF) Expect 1,3-isomer Target->Sol_Standard Want 1,3 (Distal) Sol_HFIP Switch Solvent to HFIP (Promotes 1,5-isomer) Target->Sol_HFIP Want 1,5 (Proximal) Sol_Mitsunobu Mitsunobu Conditions (Steric driven) Target->Sol_Mitsunobu Want 1,3 (High Selectivity) Sol_Block Use Transient Blocking or Michael Addition

Caption: Decision tree for selecting reaction conditions based on substrate properties and desired isomeric outcome.

Troubleshooting Guides (FAQ Format)

Scenario A: "I need the 1,3-isomer (Distal), but I'm getting a mixture."

The Science: This is the thermodynamically and kinetically preferred pathway for sterically hindered substrates. If you are seeing mixtures, your alkylating agent might be too small (Methyl iodide) or your base is too "hard," promoting rapid, indiscriminate reaction.

Troubleshooting Steps:

  • Switch Base/Cation: Move from

    
     to 
    
    
    
    . The Cesium cation (
    
    
    ) is large and soft; it coordinates less tightly to the pyrazolate anion, allowing steric factors to dominate the transition state.
  • Solvent Control: Use DMF or NMP . These polar aprotic solvents solvate the cation well, leaving the "naked" anion to react based on steric accessibility.

  • Temperature: Lower the temperature to

    
    . Higher temperatures provide enough energy to overcome the steric barrier of the 1,5-pathway.
    
Scenario B: "I need the 1,5-isomer (Proximal), but I only get the 1,3-isomer."

The Science: This is the "uphill" battle. You are trying to force alkylation next to a bulky group. Standard


 conditions will almost always fail here.

Troubleshooting Steps:

  • The "Magic" Solvent Switch: Switch from DMF to HFIP (Hexafluoroisopropanol) .

    • Mechanism:[1][2][3][4][5][6][7][8][9] HFIP is a strong hydrogen bond donor. It solvates the pyrazole nitrogens. Literature suggests it can reverse regioselectivity by stabilizing specific tautomers or transition states, often favoring the more crowded 1,5-isomer [1].

  • Boronic Acid Catalysis: If using an epoxide or specific electrophiles, boronic acid catalysts can direct attack to the more substituted nitrogen via transient coordination.

  • Cyclization Strategy: If direct alkylation fails, do not persist. Synthesize the pyrazole already substituted.

    • Protocol: React a hydrazine (

      
      ) with a 1,3-diketone.[10] Note:  Reacting a free hydrazine with a diketone typically gives the 1,5-isomer, whereas hydrazine hydrochloride often favors the 1,3-isomer [2].
      
Scenario C: "My pyrazole has a group, and selectivity is unpredictable."

The Science: The


 group is a potent electron-withdrawing group (EWG). It pulls electron density away from the adjacent nitrogen, making it a poor nucleophile. Therefore, alkylation usually occurs at the distal nitrogen (yielding the isomer where 

is at position 3).

Troubleshooting Steps:

  • Confirm Structure:

    
    -pyrazoles are notorious for misassigned NMR structures. Use 
    
    
    
    HOESY or NOESY to confirm regiochemistry.
  • Force the Issue: If you need the isomer where alkylation is next to the

    
     (the 5-
    
    
    
    isomer), you generally cannot do this via direct alkylation. You must use the cyclization method (using a trifluoromethyl diketone and a substituted hydrazine).

Comparative Data: Conditions vs. Selectivity[7][8][11][12][13][14][15]

The following table summarizes expected outcomes based on field data and literature precedents.

ConditionBaseSolventDominant EffectMajor Isomer (Typical)
Standard

/

DMF / MeCNSteric Repulsion1,3-isomer (Distal to substituent)
Strong Base

/

THFIonic/CoordinationMixture (Often lower selectivity)
H-Bond Donor None / WeakHFIP / TFEH-Bonding / Solvation1,5-isomer (Proximal - Substrate dependent) [1]
Mitsunobu

/ DEAD
THF / TolueneSteric (Transition State)1,3-isomer (Very high selectivity)
Chan-Lam

DCM / MeOHMetal Coordination1,3-isomer (Sensitive to sterics)

Validated Protocols

Protocol A: High-Selectivity 1,3-Alkylation (Standard)

Best for: Creating the sterically favored isomer.

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv). Stir for 30 mins at RT.[11]
    
    • Why: Cesium ensures a "loose" ion pair, maximizing the nucleophilicity of the sterically accessible nitrogen.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Monitoring: Stir at RT. If conversion is slow after 4h, heat to

    
    . Avoid boiling, as this erodes selectivity.
    
  • Workup: Dilute with EtOAc, wash

    
     with water (to remove DMF), dry over 
    
    
    
    .
Protocol B: HFIP-Mediated Regioreversal

Best for: Attempting to access the 1,5-isomer or difficult substrates.

  • Dissolution: Dissolve pyrazole (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol). Concentration:

    
    .
    
  • Reagent: Add the alkylating agent (1.2 equiv).

  • Reaction: Stir at RT. HFIP activates the electrophile and modifies the nucleophile's solvation shell.

  • Note: This reaction often proceeds without an external base, or with a weak organic base, due to the ionizing power of HFIP.

Advanced Visualization: The Mitsunobu Pathway

The Mitsunobu reaction is a powerful alternative when alkyl halides are not suitable (using alcohols instead). It typically reinforces steric control.

Mitsunobu Alcohol Alcohol (R-OH) + PPh3 + DEAD Betaine Betaine Intermediate (Bulky) Alcohol->Betaine Activation TS Transition State (Sterically Demanding) Betaine->TS + Pyrazole Pyrazole Pyrazole Nucleophile Pyrazole->TS Product 1,3-Isomer (Major Product) TS->Product Inversion of R-OH

Caption: Mitsunobu alkylation mechanism. The bulky betaine intermediate forces the pyrazole to attack with its least hindered nitrogen.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Demonstrates the use of HFIP/TFE to alter or improve regioselectivity ratios).

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles . ACS Omega. (Discusses the difference between using free hydrazine vs. hydrazine hydrochloride in cyclization).

  • Regioselective SN2' Mitsunobu reaction . Beilstein Journal of Organic Chemistry. (Details the application of Mitsunobu conditions for specific regiochemical outcomes).

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles . Molecules. (Analysis of electronic effects of CF3 groups on alkylation patterns).

Sources

Minimizing side reactions in 1-propyl-pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Propyl-Pyrazole Functionalization

Subject: Minimizing Side Reactions & Regio-Control in 1-Propyl-1H-Pyrazole Ticket ID: PYR-PRO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division[1][2]

Triage Desk: Diagnostic Matrix

Before proceeding, identify your primary failure mode using the table below. The 1-propyl group acts as an electron-donating substituent that sterically shields N1 but activates the ring, creating distinct reactivity zones compared to N-H pyrazoles.[2]

SymptomProbable CauseImmediate ActionReference Module
Mixture of C4/C5 isomers Competitive Lithiation vs. EASCheck reagent type (Electrophile vs. Base)Level 1
Black tar / Low yield after lithiation Ring Fragmentation (Ring Opening)Verify Cryogenic Protocol (< -70°C)Level 2
Halogen moved position (e.g., 4-Br

5-Br)
Halogen Dance ReactionSwitch base or quenching speedLevel 3
C3 impurity in C5 product Thermodynamic EquilibrationSwitch from thermodynamic to kinetic controlLevel 2

Level 1: Electrophilic Aromatic Substitution (EAS) – The C4 Standard[1][2]

Context: The C4 position is the nucleophilic center of the pyrazole ring.[3] The 1-propyl group pushes electron density into the ring, making C4 more reactive toward electrophiles (Nitration, Halogenation) than unsubstituted pyrazole.[1][2]

Q: I am getting poly-halogenation when trying to mono-brominate at C4. How do I stop at one?

A: This is a classic "over-activation" issue. The propyl group makes the product (4-bromo-1-propylpyrazole) only slightly less reactive than the starting material.

  • The Fix: Do not use elemental bromine (

    
    ). It is too aggressive.
    
  • Protocol: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) at room temperature.[1][2]

    • Stoichiometry: Strictly 1.05 equivalents.

    • Mechanism:[4][5][6][7][8][9][10][11] NBS provides a low, steady concentration of bromonium ions, preventing the "runaway" reaction seen with

      
      .[2]
      
  • Causality: The N-propyl group stabilizes the intermediate sigma-complex (Wheland intermediate) at C4, reducing the activation energy.[2] Using a milder electrophile source (NBS) discriminates between the starting material and the mono-brominated product better than

    
    .
    

Q: Why am I seeing trace C3/C5 nitration products?

A: You are likely using "Mixed Acid" (HNO3/H2SO4) under forcing conditions.

  • The Fix: Switch to Nitronium Tetrafluoroborate (

    
    )  in sulfolane or acetonitrile.
    
  • Why: Mixed acids generate protonated pyrazolium species, which deactivates the ring and alters regioselectivity.[1][2]

    
     allows nitration under neutral conditions where the C4 nucleophilicity is preserved and dominant [1].
    

Level 2: Lithiation & Metalation – The C5 Kinetic Zone

Context: This is the most error-prone area. The proton at C5 (adjacent to N1) is the most acidic (


) and is the site of Kinetic Deprotonation . However, the resulting anion is unstable.[1]

Q: My reaction mixture turns dark/black upon warming, and I lose the product. What is happening?

A: You are experiencing Ring Fragmentation .

  • The Mechanism: The 5-lithio-1-propylpyrazole species is thermally unstable. Above -60°C, it undergoes a retro-cycloaddition-like fragmentation, cleaving the N-N bond to form reactive nitriles and alkynes (often observed as "tar").[1][2]

  • The Protocol (The "Cold Chain"):

    • Solvent: Dry THF (Ether is safer but less soluble).

    • Base: n-BuLi (1.1 equiv).

    • Temperature: Must be maintained at -78°C during addition and for the entire duration of the anion's life.

    • Quench: Add the electrophile at -78°C. Do not warm to RT until the electrophile has fully reacted (verify by TLC/GC of an aliquot).

Q: I need to functionalize C3, but n-BuLi gives me C5. How do I switch regioselectivity?

A: You cannot directly lithiate C3 with a propyl group at N1 because C5 is kinetically favored (Chekulaeva-type lithiation).[1]

  • Workaround 1 (Blocking): If your synthesis allows, place a blocking group (e.g., TMS) at C5, lithiate C3 (now the only option), functionalize, and then remove the TMS.[1][2]

  • Workaround 2 (Transmetalation): Use Halogen-Metal Exchange .[8][9] Synthesize 3-bromo-1-propylpyrazole (via cyclization of a 3-bromo-1,3-dicarbonyl precursor) and treat with

    
     at -78°C.[1] This generates the C3-lithio species specifically, bypassing the acidity difference [2].
    

Visualizing the Reactivity Landscape

PyrazoleReactivity Start 1-Propyl-1H-Pyrazole C4_Path Electrophilic Substitution (EAS) (Nitration, Halogenation) Start->C4_Path Electrophiles (E+) Nucleophilic Attack C5_Path Kinetic Lithiation (n-BuLi, -78°C) Start->C5_Path Strong Base (n-BuLi) Deprotonation C3_Path C3 Functionalization (Difficult Direct Access) Start->C3_Path Block C5 or Pre-halogenated Product_C4 C4-Substituted (Major Product) C4_Path->Product_C4 Product_C5 C5-Lithio Species (Unstable > -60°C) C5_Path->Product_C5 Side_RingOpen Ring Opening/Tar (If warmed) Product_C5->Side_RingOpen T > -60°C

Figure 1: Reactivity map of 1-propylpyrazole showing divergent pathways for electrophiles vs. bases.[1][2]

Level 3: Advanced Troubleshooting – The "Halogen Dance"

Context: If your starting material already contains a halogen (e.g., 4-bromo-1-propylpyrazole) and you attempt to lithiate it (to add a second group), you risk the Halogen Dance (Base-Catalyzed Halogen Migration).[1][2]

Q: I treated 4-bromo-1-propylpyrazole with LDA to functionalize C5, but the bromine moved to C5!

A: You triggered a Halogen Dance.

  • The Mechanism:

    • LDA deprotonates C5 (Kinetic control).[1]

    • The C5-anion attacks the Bromine at C4 on a neighboring molecule.

    • This transfers the Br to C5 and leaves a C4-anion, which is thermodynamically more stable (stabilized by the adjacent Br and N).[1]

    • The cycle repeats, scrambling the position of the halogen [3].

  • The Fix:

    • Option A (Avoidance): Do not use LDA/n-BuLi on halogenated pyrazoles if you want to keep the halogen in place. Use Knochel-Hauser Base (TMPMgCl[1][2]·LiCl) . Magnesium bases are less prone to triggering the dance than Lithium bases due to the more covalent C-Mg bond.

    • Option B (Speed): If you must use Li, use LDA at -100°C (Trapp mixture solvent: THF/Ether/Pentane 4:1:1) and quench immediately with a highly reactive electrophile. The dance is time- and temperature-dependent.

Module 4: Purification & Analysis

Q: How do I separate C3 and C5 regioisomers?

A: If you synthesized 1-propylpyrazole via alkylation of pyrazole (which gives a mixture of 1-propyl and the identical tautomer), or if you have a C3/C5 mixture:

  • Boiling Point: C5-substituted isomers generally have lower boiling points than C3 isomers. The C5 substituent is sterically crowded by the N-propyl group, preventing efficient intermolecular stacking/dipole alignment.

  • Chromatography:

    • C5-Isomers: Usually less polar (higher

      
      ) because the dipole vectors of the N1-propyl and C5-substituent often oppose or cancel partially.
      
    • C3-Isomers: Usually more polar (lower

      
      ) as the vectors are additive.[1]
      
    • Stationary Phase: Neutral Alumina is often superior to Silica Gel for pyrazoles, as Silica can be too acidic and cause streaking (salt formation with the basic N2).[1][2]

Summary of Critical Parameters

ParameterC4-FunctionalizationC5-Functionalization
Primary Reagent Electrophile (

)
Strong Base (

)
Key Intermediate Wheland Sigma-Complex5-Lithio Carbanion
Temp.[1] Limit 0°C to Reflux (Stable)< -70°C (CRITICAL)
Major Side Reaction Poly-substitutionRing Opening / Halogen Dance
Preferred Solvent MeCN, DMFTHF (Dry, Oxygen-free)

References

  • Regioselectivity in Pyrazole Functionaliz

    • Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. Wiley.[6]

    • Relevance: Establishes C4 as the nucleophilic center and C5 as the lithiation site.[3]

    • Link:

  • Lithium-Halogen Exchange vs.

    • Source: Schlosser, M. (2005).[1][2] Organometallics in Synthesis. Wiley.[6]

    • Relevance: Details the kinetic competition between exchange and deproton
    • Link:[2]

  • The Halogen Dance Reaction on Heterocycles

    • Source: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1][2] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[2]

    • Relevance: Explains the mechanism of base-catalyzed halogen migr
    • Link:

  • Transition-Metal-Catalyzed C-H Functionaliz

    • Source: Joo, J. M. (2020).[1][2] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6442-6458.[1][2]

    • Relevance: Modern alternatives to lithiation for C5 functionaliz
    • Link:[2]

Sources

Technical Support Center: Precision Engineering of 5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for the regioselective synthesis of 5-substituted-1-arylpyrazoles. This guide addresses the critical challenge of distinguishing between 1,5- and 1,3-isomers and overcoming kinetic stalling during cyclocondensation.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

User Question: "I am reacting an unsymmetrical 1,3-diketone with phenylhydrazine. I need the 1,5-disubstituted product, but I primarily isolate the 1,3-isomer. How do I invert this selectivity?"

Technical Diagnosis: This is the classic "Knorr Paradox." The reaction is governed by the competition between kinetic and thermodynamic control.[1]

  • Kinetic Control: The hydrazine's terminal nitrogen (

    
    , the most nucleophilic site) attacks the most electrophilic carbonyl. If your 1,3-diketone has a bulky group at C1 and a small group at C3, the hydrazine attacks C3, leading to the 1,3-isomer .
    
  • Thermodynamic Control: If the reaction is reversible (often under acidic conditions), the system equilibrates to the most stable isomer, which is frequently the 1,3-isomer due to minimized steric clash between the N-aryl group and the C5-substituent.

The Solution: The Enaminone "Backdoor" Protocol To force the formation of the 1,5-isomer , you must bypass the direct 1,3-diketone competition by using an enaminone intermediate. This method locks the regiochemistry by differentiating the electrophilicity of the two reaction sites.

Protocol 1: Regioselective Synthesis via Enaminones

Target: High-fidelity 1,5-disubstituted pyrazoles.

Step-by-Step Workflow:

  • Enaminone Formation: React your acetylated substrate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone. This creates a "hard" electrophile (carbonyl) and a "soft" electrophile (enamine carbon).

  • Acid-Catalyzed Transamination: React the enaminone with your hydrazine hydrochloride in absolute ethanol or methanol .

    • Mechanism:[1][2][3][4] The hydrazine

      
       displaces the dimethylamine group first (Michael-type addition/elimination). This is the critical regiocontrol step.
      
  • Cyclization: Heat the resulting intermediate to close the ring.

Standard Operating Procedure (SOP):

Reagent Equivalents Conditions Notes
Enaminone 1.0 Dissolved in EtOH (0.5 M) Pre-synthesize via DMF-DMA reflux.
Arylhydrazine 1.1 Add as HCl salt Free base may reduce selectivity.
Catalyst 0.1 AcOH or HCl (cat.) Promotes transamination.

| Temp | Reflux | 2–4 Hours | Monitor by TLC for intermediate disappearance. |

Critical Check: If the reaction stalls at the open-chain intermediate, add a Lewis acid like


 (5 mol%) to force dehydration.
Module 2: Visualization of Regiocontrol Pathways

User Question: "Can you map out the decision tree for choosing the right conditions? I'm unsure when to use acid vs. base catalysis."

Technical Insight: The choice of catalyst dictates the nucleophilic attack vector. Acid activates the carbonyl, making it susceptible to the terminal hydrazine nitrogen. Base deprotonates the hydrazine, making the internal nitrogen more nucleophilic (in specific contexts), though neutral/acidic conditions are preferred for 1,5-selectivity.

PyrazoleRegioselectivity Start Substrate Selection Diketone 1,3-Diketone Start->Diketone Enaminone Enaminone (DMF-DMA derived) Start->Enaminone Ynone Alkynone (Acetylene Ketone) Start->Ynone ConditionA Neutral/Base (EtOH) Thermodynamic Control Diketone->ConditionA Standard ConditionB Acid Catalysis (HCl/EtOH) Kinetic Trapping Diketone->ConditionB Bulky Hydrazine ConditionC Controlled Transamination (Stepwise) Enaminone->ConditionC Best Route Ynone->ConditionA Result15 Major Product: 1,5-Isomer Ynone->Result15 Michael Addition First Result13 Major Product: 1,3-Isomer ConditionA->Result13 Steric minimization ConditionB->Result15 Protonation dependent ConditionC->Result15 Regio-locked

Figure 1: Decision matrix for substrate-dependent regioselectivity. Note that Enaminones and Ynones offer the highest probability of 1,5-selectivity.

Module 3: Troubleshooting Stalled Cyclizations

User Question: "My LCMS shows the mass of the product +18. The reaction seems to have stopped at the hydrazone intermediate. Heating it longer just creates tar. What do I do?"

Technical Diagnosis: You have formed the intermediate hydrazone , but the final dehydration step (ring closure) is kinetically inhibited. This is common when the C5 substituent is bulky (e.g., tert-butyl or ortho-substituted aryl) or electron-rich.

Corrective Actions:

  • The Dean-Stark Maneuver: Water is a byproduct of the cyclization. In equilibrium, presence of water inhibits the forward reaction.

    • Action: Switch solvent to Toluene or Xylene. Attach a Dean-Stark trap to physically remove water from the azeotrope.

    • Add: p-Toluenesulfonic acid (pTSA, 10 mol%) as a catalyst.

  • The "Solvent Switch" (Fluorinated Alcohols): Recent literature suggests that fluorinated solvents like TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) can accelerate cyclocondensation due to their strong hydrogen-bond donating ability, which activates the carbonyl/hydroxyl leaving group without requiring strong mineral acids.

    • Protocol: Dissolve the stalled intermediate in TFE and heat to reflux.

Data Comparison: Solvent Effects on Yield | Solvent | Dielectric Constant (


) | Boiling Point (

C) | Typical Yield (1,5-isomer) | | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 78 | 45-60% (Mixed isomers) | | Acetic Acid | 6.2 | 118 | 65-75% (Good for 1,5) | | Toluene | 2.4 | 110 | 80-90% (With Dean-Stark) | | TFE | 27.0 | 74 | 85-95% (High Regiocontrol) |
Module 4: Advanced Synthesis (Ynones)

User Question: "I cannot access the 1,3-diketone for my specific target. Are there alternative substrates?"

Technical Recommendation: Use


-Alkynic Ketones (Ynones) .
Reaction of ynones with hydrazines is highly regioselective for 5-substituted pyrazoles because the hydrazine performs a Michael addition on the triple bond first, followed by cyclization onto the carbonyl.

Mechanism:

  • Michael Addition: Hydrazine attacks the

    
    -carbon of the alkyne (controlled by electronics).
    
  • Cyclization: The internal nitrogen attacks the carbonyl.

Protocol:

  • Reagents: Ynone (1.0 eq), Hydrazine (1.2 eq).

  • Solvent: Ethanol or DMF.[5]

  • Conditions: Room temperature often suffices.[5] If stalled, heat to 60°C.

  • Note: This route avoids the ambiguity of the 1,3-diketone tautomers entirely.

References
  • Regioselectivity Mechanisms: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

  • Enaminone Protocols: Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004.

  • Fluorinated Solvents: Tang, M., et al. "HFIP-Promoted Regioselective Synthesis of Pyrazoles." Synthesis, 2016.[3][6]

  • Ynone Cyclocondensation: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles."[6] Journal of Organic Chemistry, 2019.[6]

  • General Troubleshooting: "Pyrazoles: A Review of Synthesis and Biological Activities." European Journal of Medicinal Chemistry, 2014.

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 5-(methoxymethyl)-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural characterization of 5-(methoxymethyl)-1-propyl-1H-pyrazole . In synthetic workflows involving hydrazine condensations with


-diketones or equivalents, the formation of the desired 1,5-disubstituted  pyrazole is frequently accompanied by the thermodynamically favored or kinetically competing 1,3-disubstituted  isomer.[1]

Distinguishing these regioisomers is critical for Structure-Activity Relationship (SAR) accuracy in drug development. This guide compares the target molecule against its primary alternative (the 1,3-isomer), utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the primary validation tool.[1]

Structural Analysis & The Regiochemistry Challenge

The core challenge in characterizing N-alkyl pyrazoles is the "nitrogen walk" or regioselectivity during cyclization.

  • Target (1,5-Isomer): The propyl group on Nitrogen-1 is spatially adjacent to the methoxymethyl group on Carbon-5.

  • Alternative (1,3-Isomer): The propyl group on Nitrogen-1 is spatially adjacent to the proton on Carbon-5 (H5), while the methoxymethyl group is distant on Carbon-3.

Misidentification leads to "false positives" in biological screening, as the steric and electronic profiles of 1,3- and 1,5-pyrazoles differ drastically.[1]

Visualizing the Isomerism (Graphviz)[1]

IsomerComparison cluster_0 Target: 1,5-Isomer cluster_1 Alternative: 1,3-Isomer node1 N1-Propyl node3 Steric Clash / NOE node1->node3 node2 C5-Methoxymethyl node2->node3 node4 N1-Propyl node6 Strong NOE node4->node6 node5 C5-Proton (H) node5->node6 caption Figure 1: Spatial relationships defining the NOE signals for regioisomer differentiation.

Comparative Performance Guide

This section objectively compares the NMR signature of the product against its regioisomer.

Chemical Shift Fingerprint (1H NMR in CDCl3)[1][2]
FeatureTarget: 5-(methoxymethyl)-1-propylAlternative: 3-(methoxymethyl)-1-propylDiagnostic Note
H4 Proton

6.15 - 6.25 ppm (Singlet)

6.10 - 6.20 ppm (Singlet)
Non-diagnostic: Similar environment in both.
Ring Proton H3:

7.40 - 7.50 ppm
H5:

7.25 - 7.35 ppm
Weak Diagnostic: H3 (near N2) is typically more deshielded than H5.
N-CH2 (Propyl)

4.05 - 4.15 ppm (Triplet)

4.00 - 4.10 ppm (Triplet)
Weak Diagnostic: 1,5-substituents can cause slight shielding/deshielding depending on sterics.
OCH2 (Ether)

4.45 ppm (Singlet)

4.45 ppm (Singlet)
Non-diagnostic: Electronic environment is similar.[1]
NOE Signal N-CH2

O-CH2
N-CH2

Ring H5
GOLD STANDARD: The only definitive proof.
1D NOE / 2D NOESY Analysis

The definitive identification relies on the Nuclear Overhauser Effect .

  • Experiment: Irradiate the N-CH2 triplet (approx. 4.1 ppm).

  • Target Response: You will observe an enhancement of the O-CH2 singlet (approx. 4.45 ppm). This confirms the propyl group is next to the methoxymethyl group (Position 5).

  • Alternative Response: You will observe an enhancement of the aromatic doublet/singlet (approx. 7.3 ppm).[2][3][4] This confirms the propyl group is next to the ring proton (Position 5), meaning the methoxymethyl is at Position 3.[1]

Experimental Protocols

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic molecule to prevent viscosity broadening and solvent peak interference around 2.5 ppm.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1H) and noesy1d (1D Selective NOE).

  • Relaxation Delay (D1): Set to

    
     seconds. Pyrazole quaternary carbons relax slowly; ensure quantitative integration for the proton spectra.
    
  • Scans (NS): 16 (1H), 64-128 (1D NOE).[1]

  • Temperature: 298 K.

Step-by-Step Workflow (Graphviz)

Workflow Start Crude Reaction Mixture TLC TLC / Column Chromatography (Separate Isomers) Start->TLC NMR_Acq Acquire 1H NMR (CDCl3) TLC->NMR_Acq Check_H Identify Ring Protons (Integrate H3/H4/H5) NMR_Acq->Check_H NOE_Exp Run 1D NOE (Irradiate N-Propyl CH2) Check_H->NOE_Exp Decision NOE Observed at... NOE_Exp->Decision Result_A O-CH2 Signal (Target: 1,5-Isomer) Decision->Result_A Enhancement of Ether Result_B Ring H Signal (Alternative: 1,3-Isomer) Decision->Result_B Enhancement of Aromatic H caption Figure 2: Decision tree for assigning pyrazole regiochemistry.

References

  • Regiochemistry of Pyrazoles: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (Foundational text on 1,3 vs 1,5 distinction).[1][5][6][7][8]

  • NMR of N-Alkyl Pyrazoles: Marković, V., & Joksović, M. D. (2014).[1] "On Water" Synthesis of N-Unsubstituted Pyrazoles. Royal Society of Chemistry Advances.

  • NOE Methodology: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed.[1] (Standard protocol for NOE difference spectroscopy).

  • Biological Relevance: Alegaon, S. G., et al. (2014).[1] "Synthesis and anti-inflammatory activity of 1,3,4-trisubstituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Mass Spectrometry Fragmentation Pattern of Methoxymethyl-Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of pyrazole-based pharmacophores, the methoxymethyl (MOM) group plays a dual role: it serves as a robust protecting group for the pyrazole nitrogen (N1) during synthesis and as a metabolic handle in active pharmaceutical ingredients (APIs). Distinguishing between N-methoxymethyl (N-MOM) and C-methoxymethyl (C-MOM) isomers, as well as differentiating these from their methylated analogs, is a critical analytical challenge.

This guide moves beyond generic spectral interpretation. We provide a mechanistic breakdown of the fragmentation physics governing these molecules, supported by self-validating protocols and comparative data tables.

Mechanistic Architecture of Fragmentation

The fragmentation of methoxymethyl-pyrazoles is governed by the competition between charge-remote fragmentation (homolytic cleavage) and charge-proximal rearrangements (heterolytic cleavage). The location of the MOM group (N-bound vs. C-bound) dictates the dominant pathway.

The N-Methoxymethyl (N-MOM) Pathway

When the methoxymethyl group is attached to the pyrazole nitrogen (N1), the hemiaminal ether linkage (


) is electronically labile.
  • Primary Driver: The lone pair on the ether oxygen stabilizes the oxonium ion.

  • Diagnostic Event (EI): Formation of the methoxymethyl cation (

    
     45).
    
  • Diagnostic Event (ESI): Loss of formaldehyde (

    
    , 30 Da) followed by loss of the pyrazole core, or loss of the entire MOM group as a neutral species to regenerate the protonated pyrazole.
    
The C-Methoxymethyl (C-MOM) Pathway

When the group is attached to a carbon (C3, C4, or C5), it behaves as a benzylic-like ether.

  • Primary Driver: Stability of the pyrazole ring allows for side-chain fragmentation before ring degradation.

  • Diagnostic Event: Loss of a methoxy radical (

    
    , 31 Da) or loss of methanol (
    
    
    
    , 32 Da) in ESI, often generating a resonance-stabilized vinyl-pyrazole cation.
Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways for N-MOM versus C-MOM isomers under Electrospray Ionization (ESI) conditions.

FragmentationPathways Substrate Protonated Methoxymethyl-Pyrazole [M+H]+ NMOM_Node N-Methoxymethyl (N1-Substituted) Substrate->NMOM_Node Isomer A CMOM_Node C-Methoxymethyl (C3/C4/C5) Substrate->CMOM_Node Isomer B Oxonium Oxonium Intermediate (Hemiaminal cleavage) NMOM_Node->Oxonium Charge Localization on N1 LossFormaldehyde Loss of CH2O (-30 Da) [N-Methyl Product] Oxonium->LossFormaldehyde Rearrangement LossMOM Loss of MOM Group (-45 Da) [Free Pyrazole] Oxonium->LossMOM Acid Labile Cleavage AlphaCleavage Alpha-Cleavage CMOM_Node->AlphaCleavage Charge Localization on O LossMethoxy Loss of •OCH3 (-31 Da) [Radical Cation] AlphaCleavage->LossMethoxy EI Mode (Radical) LossMethanol Loss of CH3OH (-32 Da) [Vinyl-Pyrazole] AlphaCleavage->LossMethanol ESI Mode (Neutral Loss)

Caption: Divergent fragmentation pathways for N-substituted vs. C-substituted methoxymethyl pyrazoles. N-substitution favors formaldehyde loss; C-substitution favors methoxy/methanol loss.

Comparative Performance Guide: Isomer Differentiation

This section compares the mass spectral "performance" (detectability and diagnostic utility) of the different isomers.

Diagnostic Ion Table (EI & ESI)
FeatureN-Methoxymethyl (N1) C-Methoxymethyl (C3/C5) C-Methoxymethyl (C4)
Base Peak (EI)

45 (

) or [M-45]

[M-31]

(Loss of

)
[M-1]

or [M-31]

Neutral Loss (ESI) 30 Da (

) or 46 Da (

)
32 Da (

)
32 Da (

)
Ring Cleavage Minimal (MOM loss is faster)Moderate (Loss of HCN, 27 Da)High (Loss of HCN, 27 Da)
Ortho Effect N/AHigh if C5-substituent presentN/A
Stability Low (Acid labile in source)HighHigh
Detailed Analysis of Alternatives

Alternative 1: N-Methyl Pyrazoles (The Control)

  • Behavior: N-methyl pyrazoles are significantly more stable than N-MOM pyrazoles. They do not lose formaldehyde (30 Da).

  • Differentiation: If you observe a loss of 15 Da (

    
    ) but no loss of 30 Da, the compound is likely a simple N-methyl analog, not N-methoxymethyl.
    

Alternative 2: C-Methoxy Pyrazoles (Direct Ring Attachment)

  • Behavior: If the methoxy group is directly on the ring (e.g., 3-methoxypyrazole), the loss of formaldehyde (

    
    , 29/30 Da) is mechanistically difficult without ring opening.
    
  • Differentiation: These compounds typically show a loss of methyl radical (M-15) to form a "pyrazolone-like" cation, distinct from the side-chain cleavage of methoxymethyl groups.

Validated Experimental Protocol

To ensure reproducibility and correct isomer assignment, follow this "self-validating" LC-MS/MS workflow.

Sample Preparation
  • Solvent: Acetonitrile/Water (50:50). Avoid Methanol for N-MOM samples, as transacetalization can occur in acidic sources, creating artifacts.

  • Concentration: 1 µg/mL.

  • Additives: 0.1% Formic Acid (promote protonation).

Instrument Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Source Temp: < 250°C (N-MOM groups are thermally labile; high temps cause premature in-source fragmentation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile MOM loss (low energy) and ring fragmentation (high energy).

Data Interpretation Workflow
  • Check M+H: Confirm parent ion.

  • Look for

    
    30:  Does the parent lose 30.0106 Da (
    
    
    
    )?
    • Yes: Strong indicator of N-Methoxymethyl .

    • No: Proceed to step 3.

  • Look for

    
    32:  Does the parent lose 32.0262 Da (
    
    
    
    )?
    • Yes: Strong indicator of C-Methoxymethyl .

  • Confirm with

    
     45 (EI only):  If EI data is available, a dominant peak at 45 is definitive for the 
    
    
    
    moiety.

References

  • Thuijl, J. V., et al. (1970). The mass spectra of some pyrazole compounds. Journal of Mass Spectrometry. Link

  • Hennemann, B., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Link

  • Holzer, W., et al. (2008). Characteristic fragmentation behavior of 5-substituted tetrazoles and pyrazoles by electrospray ionization tandem mass spectrometry. Life Science Journal. Link

  • NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Link

  • PubChem. 3-(Methoxymethyl)-5-methyl-1H-pyrazole (Compound Summary). National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Derivatives and HPLC Analysis

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The biological efficacy and safety of these drugs are intrinsically linked to their purity and concentration, necessitating robust and reliable analytical methods for their characterization. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the separation, quantification, and analysis of these compounds in research, development, and quality control settings.[3][4]

The retention time (t_R) is the single most critical parameter in an HPLC separation, representing the time elapsed between sample injection and the appearance of the analyte peak maximum at the detector. Understanding and predicting the retention behavior of pyrazole derivatives is paramount for developing efficient and selective analytical methods. This guide provides an in-depth comparison of the HPLC retention times of various pyrazole derivatives, grounded in experimental data. We will explore the causal relationships between molecular structure, mobile phase composition, stationary phase chemistry, and the resulting chromatographic retention, offering field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Principles: Causality Behind Retention in Reversed-Phase HPLC

For the analysis of moderately polar compounds like pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[5] The retention of an analyte is governed by its partitioning between the mobile and stationary phases.

1. Analyte Structure and Hydrophobicity: The primary driver of retention in RP-HPLC is the hydrophobicity of the analyte.

  • LogP and Retention: The octanol-water partition coefficient (logP) is a key measure of a molecule's lipophilicity. A higher logP value generally corresponds to greater hydrophobicity and, consequently, a longer retention time. Pyrazole derivatives with nonpolar substituents (e.g., alkyl or aryl groups) will interact more strongly with the nonpolar C18 stationary phase and elute later than those with polar substituents (e.g., hydroxyl or carboxyl groups).

  • Substituent Effects: The position and nature of substituents on the pyrazole ring significantly alter the molecule's overall polarity. For instance, adding a phenyl group to the pyrazole core will dramatically increase its retention time compared to a simple methyl-substituted pyrazole due to increased hydrophobic interactions with the stationary phase.[6]

2. Mobile Phase Composition: The mobile phase is a powerful tool for manipulating retention and selectivity.[5][7][8]

  • Organic Modifier Concentration: The ratio of organic solvent (acetonitrile or methanol) to water determines the "elution strength" of the mobile phase.[8] Increasing the percentage of the organic modifier makes the mobile phase less polar, increasing its ability to elute analytes from the nonpolar stationary phase. This leads to a decrease in retention times.[8] Conversely, decreasing the organic modifier percentage increases retention.

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally a stronger eluent than methanol, meaning that at the same concentration, it will result in shorter retention times.[8]

  • Mobile Phase pH: Pyrazole derivatives contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the mobile phase. The ionization state of an analyte drastically affects its polarity. A protonated, charged form of a pyrazole derivative will be more polar and have a much shorter retention time in RP-HPLC than its neutral, uncharged form. Therefore, controlling the mobile phase pH with buffers is critical for achieving reproducible retention times.

3. Stationary Phase Chemistry: While C18 columns are the workhorse of RP-HPLC, other stationary phases can offer different selectivities.

  • Pore Size and Surface Area: The physical properties of the stationary phase particles influence the interaction surface available to the analytes.

  • Endcapping: Residual silanol groups on the silica support can cause undesirable peak tailing for basic compounds like pyrazoles. "Endcapped" columns, where these silanols are deactivated, typically provide better peak shapes and more predictable retention.

Experimental Methodology: A Validated Protocol for Pyrazole Analysis

The protocol described below is a self-validating system, where the rationale behind each step ensures robustness and reproducibility. This method is a common starting point for the analysis of novel pyrazole derivatives.

Objective: To develop and validate a robust RP-HPLC method for the separation and quantification of a synthesized pyrazoline derivative.[3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm particle size) is a reliable choice for these analytes.[3]

  • Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water (e.g., Milli-Q). Additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) of the highest purity.[3][9]

2. Chromatographic Conditions (Step-by-Step Rationale):

  • Mobile Phase Preparation: An isocratic mobile phase of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v) is prepared.[3]

    • Causality: The 80% methanol provides a sufficiently nonpolar mobile phase to elute moderately hydrophobic pyrazole derivatives in a reasonable timeframe.[3] The 0.1% TFA serves as an ion-pairing agent and maintains a low pH (~2-3). At this pH, it protonates the basic nitrogen atoms on the pyrazole ring, ensuring a consistent ionization state, and also suppresses the ionization of residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[3][9]

  • Flow Rate: Set to 1.0 mL/min.[3]

    • Causality: This flow rate provides a good balance between analysis time and column efficiency for a standard 4.6mm ID column.

  • Column Temperature: Maintained at 25 °C.[3]

    • Causality: Thermostatting the column is crucial for retention time reproducibility, as viscosity and partitioning equilibria are temperature-dependent.[10] 25 °C is a common and stable ambient temperature.

  • Detection Wavelength: Determined by analyzing the UV spectrum of the pyrazole derivative. For many pyrazoline derivatives, detection is effective around 206 nm.[3]

    • Causality: The PDA detector allows for the determination of the wavelength of maximum absorbance (λ_max), ensuring the highest sensitivity for the analyte of interest.

  • Injection Volume: 5.0 µL.[3]

    • Causality: A small injection volume minimizes the potential for peak distortion and column overloading, especially during method development.

3. Sample Preparation:

  • A stock solution is prepared by accurately weighing and dissolving the pyrazole derivative in the mobile phase or a compatible solvent like methanol.[3]

  • Calibration standards are prepared by serial dilution of the stock solution.

    • Causality: Dissolving the sample in the mobile phase is ideal as it prevents solvent mismatch effects that can distort peak shape.[3]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Development cluster_analysis Phase 3: Analysis & Validation cluster_output Phase 4: Reporting A Define Analytical Goal (e.g., Purity, Quantification) B Sample & Standard Preparation A->B C Mobile Phase Preparation A->C G Inject Samples & Acquire Data B->G D Select Column & Initial Conditions C->D E Optimize Mobile Phase (Organic %, pH) D->E F Optimize Flow Rate & Temperature E->F F->G H Process Data (Integration, Calibration) G->H I Validate Method (ICH Q2) (Linearity, Precision, Accuracy) H->I J Generate Report I->J Structure_Retention cluster_properties Molecular Properties cluster_interaction Chromatographic Interaction cluster_result Resulting Retention Hydrophobicity Increased Hydrophobicity (e.g., Aryl, Alkyl groups, High logP) StationaryPhase Stronger Interaction with Nonpolar Stationary Phase Hydrophobicity->StationaryPhase favors Polarity Increased Polarity (e.g., -OH, -COOH groups, Ionization) MobilePhase Stronger Interaction with Polar Mobile Phase Polarity->MobilePhase favors Long_tR Longer Retention Time StationaryPhase->Long_tR leads to Short_tR Shorter Retention Time MobilePhase->Short_tR leads to

Caption: Factors influencing pyrazole retention in RP-HPLC.

Conclusion

The HPLC retention time of pyrazole derivatives is a predictable yet multifaceted parameter, primarily governed by the analyte's hydrophobicity and the composition of the mobile phase. A systematic approach to method development, grounded in the principles of reversed-phase chromatography, allows for the creation of robust and reliable analytical methods. By understanding the causal links between molecular structure (substituents, polarity) and chromatographic conditions (organic modifier type and concentration, pH), researchers can effectively separate and quantify these vital pharmaceutical compounds, ensuring their quality, safety, and efficacy. The provided protocols and comparative data serve as a practical guide for developing and optimizing HPLC methods for both novel and known pyrazole derivatives.

References

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry. Available at: [Link]

  • Dahma, G. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. Available at: [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available at: [Link]

  • Bologa, C. G., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3298. Available at: [Link]

  • Shapovalova, E. N., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Abou-El-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25757–25767. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 14(12), 2465-2479. Available at: [Link]

  • Abou-El-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Zapała, W. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. Journal of Chromatographic Science, 41(6), 289-294. Available at: [Link]

  • Biorelevant.com. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Available at: [Link]

  • Zapała, W. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. Semantic Scholar. Available at: [Link]

  • Schure, M. R., & Kaczmarski, K. (2015). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. The Journal of Physical Chemistry B, 119(19), 6069–6082. Available at: [Link]

  • Andren, P. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Sharma, D. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-Propyl-1H-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and crystal packing. We will explore how substitutions on the pyrazole ring influence key crystallographic parameters and intermolecular interactions, supported by experimental data from single-crystal X-ray diffraction studies.

The Significance of Structural Analysis in Pyrazole Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals. The substituent at the N1 position of the pyrazole ring, in this case, a propyl group, plays a crucial role in defining the molecule's overall conformation and its interactions with biological targets. Variations in substituents at other positions (C3, C4, and C5) can dramatically alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its crystal packing and, ultimately, its macroscopic properties. Single-crystal X-ray diffraction is the definitive technique for elucidating these structural nuances, providing precise information on bond lengths, bond angles, and intermolecular forces.[1]

Comparative Crystallographic Analysis

To illustrate the impact of substitution on the crystal structure of 1-propyl-1H-pyrazole analogs, we will compare the crystallographic data of two derivatives: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its 4-nitro counterpart, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Parameter1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid[2]1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[3]
Chemical Formula C₈H₁₂N₂O₂C₈H₁₁N₃O₄
Molecular Weight 168.20 g/mol 213.19 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.9336(19)4.5811(16)
b (Å) 19.121(7)19.734(7)
c (Å) 9.568(4)11.812(4)
β (°) 92.136(7)101.181(11)
Volume (ų) 902.0(6)1047.6(6)
Z 44
Calculated Density (g/cm³) 1.2391.351

Analysis of Crystallographic Data:

The introduction of a nitro group at the 4-position of the pyrazole ring in 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid leads to several notable changes in the crystal packing compared to the unsubstituted analog.[3] Both compounds crystallize in the same monoclinic space group, P2₁/c, indicating a similar overall packing symmetry. However, there are significant differences in the unit cell parameters. The most pronounced change is the increase in the unit cell volume from 902.0 ų to 1047.6 ų, which can be attributed to the steric bulk and electronic repulsion of the nitro group.

In the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the molecules are linked by O—H···N hydrogen bonds between the carboxylic acid group of one molecule and a nitrogen atom of the pyrazole ring of an adjacent molecule, forming chains.[2] In contrast, the 4-nitro derivative also exhibits intermolecular O—H···N hydrogen bonds, but the presence of the nitro group introduces additional weak C—H···O interactions, which contribute to the stability of the crystal structure.[3] The propyl group in the 4-nitro analog was also reported to be disordered, a phenomenon that can be influenced by the altered packing environment.[3]

These comparisons underscore the profound impact of even a single substituent on the supramolecular architecture of these pyrazole derivatives. Such insights are critical for understanding and predicting the solid-state properties of these compounds, including solubility, melting point, and stability, which are key considerations in drug development and materials science.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like a 1-propyl-1H-pyrazole analog is a meticulous process that requires careful execution of several steps.[4]

Step 1: Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and its subsequent crystallization. High-quality single crystals are essential for obtaining reliable diffraction data.

  • Synthesis and Purification: The 1-propyl-1H-pyrazole analog is synthesized and purified to the highest possible degree to avoid the incorporation of impurities into the crystal lattice.

  • Crystallization Techniques: A variety of techniques can be employed to grow single crystals, including:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystal growth.

    • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystallization technique is often empirical and may require significant experimentation to yield crystals of suitable size and quality (typically >0.1 mm in all dimensions).[4]

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted for X-ray diffraction analysis.

  • Crystal Selection and Mounting: A single, well-formed crystal with no visible defects is selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber with a small amount of adhesive.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[4] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[6] A detector records the position and intensity of these diffracted beams.[7]

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to determine the three-dimensional arrangement of atoms in the crystal.

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's space group, which describes the symmetry of the crystal lattice.[8]

  • Structure Solution: The intensities of the diffraction spots are used to calculate an initial electron density map of the unit cell. This is often the most challenging step and is typically accomplished using direct methods or Patterson methods.[5]

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, and thermal parameters until the best possible fit is achieved.[5]

Step 4: Data Analysis and Visualization

The final refined structure provides a wealth of information about the molecule and its packing in the crystal.

  • Analysis of Molecular Geometry: Bond lengths, bond angles, and torsion angles are analyzed to understand the conformation of the molecule.

  • Analysis of Intermolecular Interactions: Hydrogen bonds, van der Waals forces, and other intermolecular interactions that govern the crystal packing are identified and analyzed.

  • Visualization: The crystal structure is visualized using specialized software to create informative diagrams and to aid in the interpretation of the structural data.

Below are diagrams illustrating the general workflow of single-crystal X-ray diffraction and the molecular structures of the compared 1-propyl-1H-pyrazole analogs.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

molecular_structures cluster_analog1 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid cluster_analog2 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid a1 Analog 1 Structure a2 Analog 2 Structure

Caption: Molecular structures of the compared 1-propyl-1H-pyrazole analogs.

Conclusion

The crystal structure analysis of 1-propyl-1H-pyrazole analogs provides invaluable insights into their solid-state properties and potential biological activities. As demonstrated, even subtle changes in substitution can lead to significant alterations in crystal packing and intermolecular interactions. The detailed experimental protocol outlined in this guide serves as a comprehensive resource for researchers embarking on the structural characterization of novel pyrazole derivatives. By leveraging the power of single-crystal X-ray diffraction, scientists can continue to unravel the intricate relationship between molecular structure and function, paving the way for the design of next-generation pharmaceuticals and advanced materials. For a comprehensive repository of crystallographic data, researchers are encouraged to consult the Cambridge Structural Database (CSD).[9][10]

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3789. [Link]

  • Fang, W.-C., Liao, X.-F., Xiong, Y.-Z., Zhao, P., & Huang, J.-P. (2024). Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635-637. [Link]

  • CCP4 wiki. (2025). Solve a small-molecule structure. CCP4 wiki. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. [Link]

  • Wikipedia. (2026). X-ray crystallography. Wikipedia. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Coimbra. [Link]

  • Rigaku. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7756-7762. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2006). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 83(8), 1205. [Link]

  • PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Bruker. (2025). Live from the Lab: How to Solve a Crystal Structure. YouTube. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Outline of a crystal structure determination. In Crystal Structure Analysis: A Primer (3rd ed., pp. 245-258). Oxford University Press. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for CrystEngComm. The Royal Society of Chemistry. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • CCDC. (n.d.). Search, Visualize, and Analyse Known Small Molecules. CCDC. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Hammoudeh, A. M. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(10), 15948-15957. [Link]

  • Baashen, M. A., Abdel-Wahab, B. F., El-Hiti, G. A., Hegazy, A. S., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 897-899. [Link]

  • Golen, J. A., Haggressive, C. A., Rheingold, A. L., & Papish, E. T. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Hsieh, H.-P., Hsu, M.-H., & Chern, J.-W. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry, 18(9), 3270-3278. [Link]

  • PubChem. (n.d.). 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Jones, P. G., & Ahrens, B. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1152-1154. [Link]

Sources

The Impact of N-Alkylation on the Bioactivity of Pyrazole Derivatives: A Comparative Analysis of 1-Propyl vs. 1-Methyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The pharmacological profile of these heterocyclic compounds can be finely tuned through targeted structural modifications. Among these, N-alkylation of the pyrazole ring is a critical determinant of bioactivity, influencing factors such as lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth, data-driven comparison of the bioactivity of 1-propyl versus 1-methyl pyrazole derivatives, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Executive Summary: Key Bioactivity Differences

While the specific impact of N-alkylation can be target-dependent, a recurring theme in the study of pyrazole derivatives is the influence of the alkyl chain length on biological activity. Our analysis of the available literature indicates that extending the N-alkyl substituent from a methyl to a propyl group can have a significant, though not always predictable, effect on the potency and spectrum of activity.

Antifungal Activity: A Case Study in N-Alkylation Effects

A revealing example of the influence of N-alkylation on bioactivity is found in the antifungal properties of pyrazole derivatives. A study by Zhao et al. provides a direct comparison of N-alkylated pyrazole analogs against various plant pathogenic fungi.[3] The data, summarized in the table below, highlights the nuanced effects of altering the N-1 substituent.

Compound IDN-1 SubstituentTarget FungusEC50 (µM)[3]
1t n-Propyl F. graminearum0.0735
1v CyclohexylF. graminearum0.0530
Pyraclostrobin(Standard)F. graminearum0.0112
1t n-Propyl C. micotianae-
1v CyclohexylC. micotianae0.1430
Pyraclostrobin(Standard)C. micotianae0.0352

Note: While a direct 1-methyl analog was not reported in this specific study, the comparison with other N-substituted derivatives provides valuable SAR insights. The n-propyl derivative (1t) demonstrated potent antifungal activity against F. graminearum, with an EC50 value of 0.0735 µM.[3] This suggests that a short, straight-chain alkyl substituent at the N-1 position is favorable for activity against this particular pathogen.

The structure-activity relationship analysis from this study indicates that straight-chain and cycloalkyl groups at the R1 position (the N-1 substituent) can significantly enhance antifungal activity against a range of fungi.[3] The potent activity of the n-propyl derivative underscores the importance of this position in molecular design for antifungal agents.

Broader Bioactivity Profile: A Synthesis of Available Data

While direct comparative data for 1-propyl versus 1-methyl pyrazoles in other therapeutic areas is sparse, the broader literature on pyrazole derivatives allows for some informed extrapolation.

Antibacterial Activity: The antibacterial activity of pyrazole derivatives is well-documented, with numerous studies exploring the impact of various substituents.[4][5] The N-substituent plays a crucial role in determining the antibacterial spectrum and potency. While specific comparisons are lacking, it is plausible that the increased lipophilicity of a propyl group compared to a methyl group could enhance cell membrane penetration in certain bacterial strains, potentially leading to improved activity. However, this could also lead to decreased solubility, a factor that must be balanced in drug design.

Anticancer Activity: In the realm of oncology, pyrazole derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.[2][6][7] The N-1 position is a key site for modification to optimize target binding and pharmacokinetic properties. For instance, in a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives, potent anti-prostate cancer activity was observed, with the GI50 values in the low micromolar range.[8][9] While a direct comparison with 1-propyl analogs is not available in this study, it highlights the potential of N-methyl pyrazoles as a starting point for anticancer drug discovery. The influence of a larger alkyl group like propyl would depend on the specific topology of the target's binding pocket.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key bioactivity assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the minimum inhibitory concentration (MIC) of antifungal agents.

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum in sterile saline B Prepare serial dilutions of pyrazole derivatives in RPMI-1640 medium C Add fungal inoculum to 96-well plate containing compound dilutions B->C Transfer to Plate D Incubate at 35°C for 24-48 hours C->D Incubate E Determine MIC as the lowest concentration with no visible growth D->E Read Results

Caption: Workflow for Antifungal Broth Microdilution Assay.

Detailed Steps:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a standardized turbidity.

  • Compound Dilution: A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is a common technique for screening the antibacterial activity of new compounds.

Antibacterial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare a standardized bacterial inoculum B Spread inoculum evenly on Mueller-Hinton agar plate A->B Inoculate Plate C Create wells in the agar D Add pyrazole derivatives to the wells C->D Load Compounds E Incubate at 37°C for 18-24 hours D->E Incubate F Measure the diameter of the zone of inhibition E->F Measure Zones

Caption: Workflow for Antibacterial Agar Well Diffusion Assay.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Plate Inoculation: The bacterial suspension is evenly spread over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a defined diameter are cut into the agar.

  • Compound Application: A specific volume of the pyrazole derivative solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Anticancer_MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment C Treat cells with serial dilutions of pyrazole derivatives B->C Add Compounds D Incubate for 48-72 hours C->D Incubate E Add MTT reagent to each well F Incubate for 2-4 hours to allow formazan formation E->F Incubate G Solubilize formazan crystals with a solubilizing agent F->G Solubilize H Measure absorbance at 570 nm G->H Read Plate I Calculate IC50 values H->I Analyze Data

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.